molecular formula C13H24N2O2 B1528923 Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1363381-69-4

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1528923
CAS No.: 1363381-69-4
M. Wt: 240.34 g/mol
InChI Key: VQHYDOIBWWTTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(14)8-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHYDOIBWWTTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Among the various molecular architectures, spirocycles—carbocyclic or heterocyclic ring systems linked by a single common atom—have garnered significant attention. Their rigid, three-dimensional nature offers a distinct advantage over traditional flat aromatic rings, enabling more precise and selective interactions with biological targets. Spirocyclic frameworks, such as the azaspiro[3.5]nonane core, serve as valuable bioisosteres for commonly used motifs like piperidines and piperazines, often leading to improved physicochemical properties and metabolic stability.

This guide provides a comprehensive technical overview of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate , a bifunctional building block of significant interest to researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related structural analogues and established chemical principles to offer a robust profile of its properties and potential. The presence of a free primary amine and a Boc-protected secondary amine on a rigid spirocyclic core makes this compound a versatile synthon for creating diverse chemical libraries and complex lead candidates.

Molecular Structure and Physicochemical Properties

The defining feature of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is its spirocyclic core, which consists of an azetidine ring fused to a piperidine ring through a quaternary carbon. The nomenclature specifies an amino group at the 2-position of the piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen of the azetidine ring (position 6).

Caption: 2D Structure of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂Calculated
Molecular Weight 240.34 g/mol Calculated[1]
CAS Number Not available-
Appearance Expected to be a solid or oilInferred
Boiling Point No data available-
Melting Point No data available-
Solubility Expected to be soluble in organic solvents like DCM, MeOH, and DMSOInferred
pKa (most basic) ~9.5 (for the primary amine)Estimated
Topological Polar Surface Area 55.6 ŲComputed for isomer[1]
Hydrogen Bond Donors 1 (from the -NH₂)Calculated[1]
Hydrogen Bond Acceptors 3 (from N and O atoms)Calculated[1]

Chemical Reactivity and Synthetic Considerations

The synthetic utility of this molecule stems from the orthogonal reactivity of its two nitrogen atoms. The primary amine at C2 is a potent nucleophile, readily participating in reactions such as acylation, alkylation, reductive amination, and sulfonylation. In contrast, the secondary amine at C6 is protected as a Boc-carbamate, rendering it unreactive under most conditions that modify the primary amine. This protecting group can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the secondary amine for further functionalization.

This differential reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial feature in the multi-step synthesis of complex drug molecules.

start Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate path1 Acylation / Alkylation (R-COCl or R-X) start->path1 Primary amine reacts path2 Acidic Deprotection (TFA or HCl) start->path2 Boc group removed product1 N-functionalized product (Amide, Alkylamine) path1->product1 product2 Deprotected spiro-diamine path2->product2

Caption: Key Reactivity Pathways.

A plausible synthetic approach to tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate would likely involve the construction of a ketone-bearing spirocycle, followed by reductive amination to install the C2-amino group.

start Commercially available starting materials step1 Construct spirocyclic ketone start->step1 step2 Reductive Amination (e.g., NH3, NaBH3CN) step1->step2 product Final Product step2->product

Caption: Proposed High-Level Synthetic Workflow.

Experimental Protocols for Characterization

Given the novelty of this compound, rigorous analytical characterization is essential to confirm its identity and purity. The following are standard, field-proven protocols for the analysis of such molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of ¹H and ¹³C nuclei.

  • Methodology:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the 9 protons of the tert-butyl group (~1.4 ppm), and a complex series of multiplets for the 14 protons on the spirocyclic core.

    • Acquire a ¹³C NMR spectrum with proton decoupling. Expected signals would include the quaternary spiro-carbon, carbons of the Boc group (~80 ppm for the quaternary carbon and ~155 ppm for the carbonyl), and distinct signals for the carbons of the two rings.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to assign specific proton and carbon signals.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To determine the molecular weight and assess the purity of the compound.

  • Methodology:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject a small volume (1-5 µL) onto a reverse-phase HPLC column (e.g., C18).

    • Elute with a gradient of mobile phases, typically water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to promote ionization.

    • Monitor the eluent with a UV detector and a mass spectrometer (e.g., ESI-QTOF).

    • The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 241.19. The purity can be estimated from the peak area in the UV chromatogram.

3. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To obtain a precise quantification of the compound's purity.

  • Methodology:

    • Develop an optimized HPLC method using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Prepare a standard solution of the compound at a known concentration.

    • Inject the sample and monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).

    • Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Applications in Drug Discovery

The unique structural features of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate make it a highly attractive building block for medicinal chemistry programs:

  • Novel Scaffold Hopping: It can be used as a "scaffold hop" to replace existing piperidine or other cyclic amine cores in known bioactive molecules, potentially leading to new intellectual property and improved drug-like properties.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be used as a fragment for screening against biological targets. The free amine provides a vector for fragment evolution.

  • Combinatorial Chemistry: The orthogonal reactivity of the two amines allows for the creation of diverse chemical libraries by systematically modifying both positions. This is particularly useful for structure-activity relationship (SAR) studies.

  • Intermediate for Complex Synthesis: It is a key intermediate for the synthesis of more complex molecules, including potential treatments for metabolic disorders and viral infections, as seen with similar azaspirocyclic structures[2][3].

Safety and Handling

While no specific safety data exists for this compound, based on structurally related amino- and Boc-protected heterocycles, the following precautions are advised:

  • Hazard Class: Likely to be classified as an irritant. May cause skin and serious eye irritation. May also cause respiratory irritation[4][5].

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • PubChem. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available at: [Link]

  • MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Available at: [Link]

  • PubChem. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • RSC Publishing. Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • Princeton University. SUPPLEMENTARY INFORMATION. Macmillan Group. Available at: [Link]

  • ACS Publications. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubMed Central (NIH). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

Sources

An In-depth Technical Guide to tert-Butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, a pivotal building block in contemporary medicinal chemistry. The unique three-dimensional architecture of the azaspiro[3.5]nonane core imparts desirable physicochemical properties to drug candidates, positioning it as a valuable scaffold for exploring novel chemical space. This guide will delve into the precise nomenclature and chemical identity of this compound, outline a robust synthetic pathway, detail its analytical characterization, and explore its burgeoning applications in the development of innovative therapeutics. The content is structured to provide both a foundational understanding for researchers new to this area and in-depth insights for seasoned drug development professionals.

Chemical Identity and Nomenclature

The precise chemical identification of complex molecules is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

This name delineates a spirocyclic system, where two rings share a single carbon atom. The spiro[3.5] designation specifies that the spiro atom connects a cyclobutane ring (4 carbons, indicated by '3' other atoms) and a cyclohexane ring (6 carbons, indicated by '5' other atoms). The 6-aza prefix indicates that a nitrogen atom replaces the carbon at the 6-position of the cyclohexane ring. The substituents, a 2-amino group on the cyclobutane ring and a 6-carboxylate group on the nitrogen of the cyclohexane ring, are numbered accordingly. The tert-butyl ester functionality is a common protecting group in organic synthesis.

Molecular Structure:

Caption: Chemical structure of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate.

Key Physicochemical Properties:

PropertyValueSource
CAS Number1363381-69-4[1]
Molecular FormulaC₁₃H₂₄N₂O₂[2]
Molecular Weight240.35 g/mol [2]

Strategic Importance in Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in drug discovery due to their inherent three-dimensionality. Unlike flat aromatic systems, these structures can project substituents into distinct vectors in space, enabling more precise and potent interactions with biological targets. The azaspiro[3.5]nonane core is particularly valuable as a bioisostere for the piperidine ring, a common motif in many approved drugs.[3] This bioisosteric replacement can lead to improved physicochemical properties, such as aqueous solubility and metabolic stability, while maintaining or enhancing biological activity.

The presence of both a primary amine and a Boc-protected secondary amine provides orthogonal handles for further chemical elaboration. This bifunctionality makes tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate a versatile building block for creating diverse chemical libraries for high-throughput screening. For instance, the primary amine can be readily derivatized to introduce pharmacophoric elements, while the Boc-protected nitrogen can be deprotected and coupled to other molecular fragments. This strategic utility has led to the incorporation of similar azaspirocycles in the development of novel therapeutics, including antivirals like Ledipasvir and modulators of G-protein coupled receptors such as GPR119.[3][4]

Synthesis and Manufacturing

A potential retrosynthetic analysis suggests a pathway originating from commercially available starting materials.

G Target Molecule tert-Butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate Intermediate_B Reductive Amination Target Molecule->Intermediate_B Intermediate_A N-Boc-6-azaspiro[3.5]nonan-2-one Intermediate_D Dieckmann Cyclization Intermediate_A->Intermediate_D Intermediate_B->Intermediate_A Intermediate_C tert-Butyl 4-formyl-4-(2-cyanoethyl)piperidine-1-carboxylate Starting_Material_3 Michael Addition Intermediate_C->Starting_Material_3 Intermediate_D->Intermediate_C Starting_Material_1 N-Boc-4-piperidone Starting_Material_2 Acrylonitrile Starting_Material_3->Starting_Material_1 Starting_Material_3->Starting_Material_2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol:

Step 1: Synthesis of tert-butyl 4-cyano-4-(2-oxoethyl)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone in a suitable aprotic solvent such as tetrahydrofuran (THF), add a catalytic amount of a strong base (e.g., sodium hydride).

  • Cool the mixture to 0 °C and add acrylonitrile dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

  • Dissolve the product from Step 1 in an anhydrous solvent such as toluene.

  • Add a strong base, for example, sodium ethoxide, to promote an intramolecular Dieckmann condensation.

  • Heat the reaction mixture under reflux until the starting material is consumed.

  • Cool the reaction and neutralize with a dilute acid.

  • Perform an aqueous workup and extract the product.

  • Purify the resulting spirocyclic ketone by chromatography.

Step 3: Reductive Amination to yield tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

  • Dissolve the spirocyclic ketone from Step 2 in a suitable solvent like methanol.

  • Add an excess of ammonium acetate followed by a reducing agent, such as sodium cyanoborohydride.

  • Stir the reaction at room temperature until the imine intermediate is fully reduced.

  • Quench the reaction, remove the solvent, and perform an aqueous workup.

  • Purify the final product by column chromatography to yield tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A suite of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. The characteristic singlet for the nine protons of the tert-butyl group is expected to appear around 1.4-1.5 ppm. The protons on the spirocyclic core will exhibit complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 13 carbon atoms. The carbonyl carbon of the carbamate will resonate at approximately 155 ppm, and the quaternary carbon of the tert-butyl group will appear around 80 ppm.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. An expected [M+H]⁺ ion would be observed at m/z 241.1916, corresponding to the molecular formula C₁₃H₂₅N₂O₂⁺.

Chromatographic Purity:

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) should be used to determine the purity of the final compound. A typical method would involve a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid.

Typical Analytical Workflow:

G Crude_Product Crude Synthetic Product Purification Flash Chromatography Crude_Product->Purification Purity_Analysis HPLC Analysis Purification->Purity_Analysis Structure_Confirmation NMR (¹H, ¹³C) & HRMS Purity_Analysis->Structure_Confirmation Final_Product Pure, Characterized Compound Structure_Confirmation->Final_Product

Caption: A typical workflow for the purification and analysis of the target compound.

Applications in Drug Discovery and Development

The unique structural features of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate make it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

As a Scaffold for Proteolysis-Targeting Chimeras (PROTACs):

The bifunctional nature of this molecule is well-suited for its use as a linker in the design of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The primary amine of the azaspiro[3.5]nonane can be coupled to a ligand that binds to a target protein of interest, while the secondary amine (after deprotection) can be attached to a ligand for an E3 ubiquitin ligase. The spirocyclic core provides a rigid and defined orientation for these two ligands, which can be critical for efficient ternary complex formation and subsequent protein degradation.

Development of Novel GPCR Modulators:

As a constrained piperidine analogue, the azaspiro[3.5]nonane scaffold can be employed to develop novel ligands for G-protein coupled receptors (GPCRs). The specific spatial arrangement of substituents on the spirocyclic core can lead to enhanced selectivity and potency for a particular GPCR subtype. This is particularly relevant for targets where achieving selectivity over related receptors is a major challenge.

Antiviral and Anticancer Agents:

The incorporation of spirocyclic moieties has been shown to be a successful strategy in the development of potent antiviral agents, as exemplified by the hepatitis C virus (HCV) NS5A inhibitor Ledipasvir.[4] The conformational rigidity imparted by the spirocenter can lock the molecule into a bioactive conformation, leading to high affinity for the viral target. Similarly, in oncology, the unique three-dimensional shape of molecules derived from this scaffold can enable them to access binding pockets that are intractable for more planar molecules.

Conclusion and Future Outlook

tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is a versatile and valuable building block for modern drug discovery. Its unique three-dimensional structure, coupled with its bifunctional nature, provides medicinal chemists with a powerful tool to design novel therapeutics with improved properties. As the demand for drug candidates with novel mechanisms of action and improved developability profiles continues to grow, the strategic application of such innovative scaffolds will undoubtedly play an increasingly important role in the future of pharmaceutical research and development. Further exploration of the chemical space around the azaspiro[3.5]nonane core is warranted and holds significant promise for the discovery of next-generation medicines.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Helvetica Chimica Acta, 93(1), 123-131.
  • Solin, N., & Antonchick, A. P. (2015). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 20(12), 21356-21367.
  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubChem. (n.d.). tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]- 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. Retrieved from [Link]

  • Princeton University. (n.d.). Supplementary Information. Macmillan Group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is perpetually driven by the quest for novel molecular scaffolds that can unlock new therapeutic possibilities. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of a particularly valuable building block: tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate. As a Senior Application Scientist, my aim is to synthesize the available technical data with practical insights, offering a self-validating resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Core Molecular Attributes

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, identified by the CAS number 1363381-69-4, is a bifunctional molecule featuring a unique spirocyclic core. This structure comprises a cyclobutane ring fused to a piperidine ring at a shared carbon atom, with an amino group on the cyclobutane portion and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

Physicochemical Properties

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[1][2]
Molecular Weight 240.35 g/mol [1]
Appearance Oil
Storage Keep in dark place, sealed in dry, 2-8°C[3]
SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CC(N)C2[2]
InChI InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-5-13(9-15)7-10(14)8-13/h10H,4-9,14H2,1-3H3[2]

Strategic Importance in Medicinal Chemistry

The azaspiro[3.5]nonane scaffold is increasingly recognized as a valuable motif in drug discovery, often serving as a bioisosteric replacement for more common ring systems like piperidine. This strategic substitution can impart favorable changes in a molecule's physicochemical and pharmacological profile.

A Versatile Scaffold for Novel Chemical Space

The rigid, three-dimensional nature of the spirocyclic core provides a distinct advantage over flat, aromatic systems. This structural feature allows for the precise positioning of functional groups in three-dimensional space, enabling more specific and potent interactions with biological targets. The presence of both a primary amine and a Boc-protected secondary amine offers orthogonal handles for chemical modification, making it a versatile building block for the construction of diverse chemical libraries.

Applications in Drug Design

While specific applications of the 2-amino-6-azaspiro[3.5]nonane isomer are emerging, the broader class of azaspirocycles has been successfully incorporated into a range of biologically active molecules. For instance, related azaspiro[3.5]nonane derivatives have been utilized as key intermediates in the synthesis of GPR119 agonists, which are under investigation for the treatment of metabolic disorders such as diabetes.[4]

Furthermore, the structural motif of spirocyclic diamines is of significant interest in the development of PROTACs (Proteolysis Targeting Chimeras), where they can serve as rigid and synthetically tractable linkers connecting a target-binding ligand to an E3 ligase-recruiting moiety.

Synthesis and Chemical Reactivity

While a specific, detailed synthetic protocol for tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is not extensively documented in publicly available peer-reviewed literature, the synthesis of related azaspiro[3.5]nonane cores generally involves multi-step sequences. A plausible conceptual pathway is outlined below.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product A Commercially Available Piperidine Derivative C Formation of Spirocyclic Core (e.g., via cycloaddition or intramolecular cyclization) A->C B Cyclobutanone Precursor B->C D Functional Group Interconversion C->D E Introduction of Amino Group (e.g., reductive amination or from a ketone precursor) D->E F Boc Protection of Piperidine Nitrogen E->F G Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate F->G

Caption: Conceptual synthetic workflow for tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate.

The synthesis would likely commence with the construction of the spirocyclic core, followed by functional group manipulations to introduce the amino group at the 2-position of the cyclobutane ring and the Boc-protecting group on the piperidine nitrogen. The primary amino group is a key reactive site, readily undergoing reactions such as acylation, alkylation, and sulfonylation, allowing for its incorporation into a larger molecular framework. The Boc-protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.

Characterization and Quality Control

Ensuring the identity and purity of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is crucial for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the molecule. The ¹H NMR spectrum will exhibit characteristic signals for the tert-butyl group (a singlet integrating to 9 protons), as well as complex multiplets for the protons of the spirocyclic core. The ¹³C NMR spectrum will show a distinct signal for the carbonyl carbon of the Boc group and the quaternary spiro-carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol with a modifier like trifluoroacetic acid or formic acid) would be employed.

  • Gas Chromatography (GC): Given its potential volatility, GC coupled with a mass spectrometer (GC-MS) can also be a valuable tool for purity assessment and identification.

Handling and Storage

Prudent handling and storage are essential to maintain the integrity of this valuable building block.

  • Safety Precautions: Based on data for related compounds, tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage Conditions: To prevent degradation, the compound should be stored in a tightly sealed container in a dark, dry place at 2-8°C.[3]

Future Perspectives

The unique structural features of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate position it as a highly promising building block for the discovery of novel therapeutics. Its ability to introduce a rigid, three-dimensional element into a molecule, combined with its versatile functional handles, makes it an attractive starting point for exploring new chemical space. As synthetic methodologies for accessing this and related spirocyclic systems become more streamlined, we can anticipate its increased application in drug discovery campaigns targeting a wide range of diseases.

References

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2025-08-10). [Link]

  • MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (2009-01-23). [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. (2025-04-14). [Link]

  • National Institutes of Health. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009-11-26). [Link]

  • Princeton University. SUPPLEMENTARY INFORMATION - Macmillan Group. (n.d.). [Link]

  • PubChem. tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate. (2025-04-14). [Link]

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, a key building block in contemporary drug discovery and development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in Synthesis and Development

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic diamine derivative that has garnered significant interest in medicinal chemistry due to its unique three-dimensional structure. The spirocyclic core imparts conformational rigidity, a desirable trait for optimizing ligand-receptor interactions. The presence of a primary amine and a Boc-protected secondary amine provides versatile handles for further chemical elaboration.

Understanding the solubility of this intermediate is paramount for its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of extractions and crystallizations, and is a critical parameter in the early stages of formulation development.[1] This guide will delve into the structural features of the molecule that govern its solubility and provide a robust experimental framework for its quantitative determination.

Molecular Structure and its Influence on Solubility

The solubility of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is a direct consequence of its molecular architecture. Key structural features include:

  • Spirocyclic Core: The rigid, non-polar hydrocarbon framework of the azaspiro[3.5]nonane core contributes to its solubility in non-polar organic solvents. The compact nature of spirocycles can also influence crystal lattice energies, which in turn affects solubility.

  • Primary Amino Group (-NH2): This functional group is capable of acting as a hydrogen bond donor and acceptor, which can enhance solubility in polar protic solvents.

  • Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic moiety.[2][3][4] While it prevents the secondary amine from participating in hydrogen bonding as a donor, its large non-polar surface area generally increases solubility in less polar organic solvents. The presence of the carbonyl and ether oxygens in the Boc group can also act as hydrogen bond acceptors.[5]

  • Overall Polarity: The molecule possesses both polar (amino and carbamate groups) and non-polar (spirocyclic hydrocarbon backbone and tert-butyl group) regions. This amphiphilic character suggests that its solubility will be highly dependent on the specific solvent environment. Neutral organic compounds with ionizable groups, such as the amino group here, tend to be more soluble in organic solvents than in water.[6]

Based on these features, a qualitative prediction of solubility in common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)HighThese solvents can effectively solvate the non-polar regions of the molecule while also interacting with the polar functional groups through dipole-dipole interactions. A related compound, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, shows slight solubility in Chloroform.[7]
Polar Protic Methanol, EthanolModerate to HighThe primary amine can engage in hydrogen bonding with these solvents. However, the bulky, non-polar Boc group and spirocyclic core may limit very high solubility. Low molecular weight alcohols are generally good solvents for compounds with hydrogen bonding capabilities.[6]
Non-Polar Hexanes, TolueneLow to ModerateThe large non-polar surface area will favor interaction with these solvents, but the polar amino and carbamate groups will limit solubility.
Aqueous WaterLowThe significant hydrocarbon content is expected to make the compound largely hydrophobic.[6] The basic amino group will lead to a slightly alkaline pH in an aqueous solution.[8]

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published quantitative solubility data for this specific compound, a reliable experimental protocol is essential. The following method describes a standard procedure for determining the solubility of a solid organic compound in various organic solvents at a given temperature.

Materials and Equipment
  • Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (solid)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

  • Volumetric flasks

  • Solvents of interest (analytical grade)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute into vial B Add known volume of solvent A->B  Combine   C Stir at constant temperature for 24h B->C  Equilibrate   D Allow solids to settle C->D  Settle   E Filter supernatant D->E  Sample   F Dilute sample E->F  Prepare for Analysis   G Analyze by HPLC/GC F->G  Inject   I Calculate concentration (mg/mL) G->I  Quantify   H Prepare calibration curve H->I  Use for  

Caption: Workflow for determining the solubility of the target compound.

Step-by-Step Procedure
  • Preparation of Vials: To a series of vials, add an excess amount of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Place the sealed vials in a constant temperature bath (e.g., 25 °C) and stir the slurry for a sufficient time to reach equilibrium (typically 24 hours). This ensures the solvent is fully saturated.

  • Sample Collection: After equilibration, stop the stirring and allow the excess solid to settle for at least 1 hour at the same constant temperature.

  • Filtration: Carefully draw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove all undissolved solids. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the solute.

  • Quantification: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Factors Influencing Solubility Measurements

Several factors can influence the outcome of solubility experiments, and it is crucial to control them to ensure data reproducibility and accuracy.

  • Temperature: The solubility of solids in liquids is generally temperature-dependent.[9] It is essential to maintain a constant and accurately recorded temperature throughout the equilibration and sampling process.

  • Purity of the Compound: Impurities can significantly affect the measured solubility. It is recommended to use a well-characterized, high-purity sample of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used, for instance by X-ray powder diffraction (XRPD).

  • Equilibration Time: Insufficient time for equilibration will lead to an underestimation of solubility. The 24-hour period suggested is generally adequate, but this should be confirmed for the specific solute-solvent system.

Conclusion

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(2), 733. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • California State University, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(2), 733. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Wikipedia. Organic chemistry. Retrieved from [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]

  • PubChem. Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]

  • American Elements. tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate. Retrieved from [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Angewandte Chemie International Edition, 58(33), 11144-11155. Retrieved from [Link]

Sources

Navigating Three-Dimensional Chemical Space: A Technical Guide to the Commercial Availability and Application of 2-Amino-6-azaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azaspirocycles in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic compounds and embracing three-dimensional (3D) molecular architectures.[1] Azaspirocycles, characterized by their rigid structures and defined exit vectors, have emerged as powerful building blocks in this endeavor.[1] Their inherent 3D nature offers a strategic advantage in modulating physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] The incorporation of spirocyclic scaffolds often leads to an increased fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with higher clinical success rates.[2] This guide provides an in-depth technical overview of the commercial availability, synthetic accessibility, and therapeutic applications of a particularly valuable class of these scaffolds: 2-amino-6-azaspiro[3.5]nonane derivatives.

The Strategic Value of the 2-Amino-6-azaspiro[3.5]nonane Scaffold

The 2-amino-6-azaspiro[3.5]nonane core combines a conformationally restricted framework with a primary amine, offering a versatile handle for further chemical elaboration. This unique combination allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. The strategic placement of the amino group on the cyclobutane ring and the nitrogen within the piperidine ring provides distinct vectors for derivatization, making this scaffold a powerful tool for structure-activity relationship (SAR) studies.

A notable example of the successful application of a related azaspiro[3.5]nonane scaffold is in the development of sonrotoclax (BGB-11417), a next-generation Bcl-2 inhibitor.[3] In this clinical candidate, a 7-azaspiro[3.5]nonane linker plays a crucial role in achieving high potency and selectivity.[3] This highlights the potential of the azaspiro[3.5]nonane framework to generate drug candidates with superior pharmacological profiles.

Commercial Availability of Key 2-Amino-6-azaspiro[3.5]nonane Building Blocks

A critical enabler for the integration of novel scaffolds into drug discovery programs is their commercial accessibility. Fortunately, a growing number of chemical suppliers now offer the 2-amino-6-azaspiro[3.5]nonane core and its derivatives, often with orthogonal protecting groups that facilitate selective functionalization. The following table summarizes key commercially available building blocks, providing researchers with a starting point for their synthetic endeavors.

Derivative NameStructureCAS NumberKey Suppliers
6-Boc-2-amino-6-azaspiro[3.5]nonane1363381-69-4Sigma-Aldrich, Synthonix Corporation
6-Azaspiro[3.5]nonane71873-27-3Fluorochem
6-Boc-2-oxo-6-azaspiro[3.5]nonane1359704-84-9Biosynth
2-Oxa-6-azaspiro[3.5]nonaneNot AvailableSigma-Aldrich
tert-Butyl 6-oxa-2-azaspiro[3.5]nonane-2-carboxylate1934865-39-0BLDpharm
6-Azaspiro[3.5]nonan-2-one hydrochlorideNot AvailableLEAPChem
6-Oxa-2-azaspiro[3.5]nonane hydrochlorideNot AvailableAladdin Scientific
2-Methoxy-6-azaspiro[3.5]nonane hydrochlorideNot AvailableSmolecule
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate240401-28-9Sigma-Aldrich

Note: The availability and catalog numbers from suppliers are subject to change. Researchers should verify the information on the respective supplier websites.

Synthetic Strategies and Methodologies

While direct procurement of these building blocks is often the most efficient route, an understanding of their synthesis is crucial for custom modifications and large-scale production. The synthesis of azaspiro[3.n]alkanes can be challenging, but several effective strategies have been developed.[4]

A common approach to constructing the 2,6-diazaspiro[3.5]nonane ring system involves a multi-step sequence that establishes the critical quaternary spirocenter.[4] More direct and modular synthetic routes are continuously being explored to facilitate their broader use in medicinal chemistry.[4] For instance, the synthesis of various spirocyclic scaffolds can be achieved from N-Boc protected cyclic 2-aminoketones, allowing for the preparation of sufficient quantities for further diversification.[5]

The following workflow illustrates a generalized synthetic pathway for accessing functionalized 2-amino-6-azaspiro[3.5]nonane derivatives, often starting from commercially available lactams.

G cluster_0 Core Synthesis cluster_1 Derivatization N-Boc-protected lactam N-Boc-protected lactam Tebbe Olefination Tebbe Olefination N-Boc-protected lactam->Tebbe Olefination Key Step Cyclopropanation Cyclopropanation Tebbe Olefination->Cyclopropanation Forms Spirocycle Functional Group Interconversions Functional Group Interconversions Cyclopropanation->Functional Group Interconversions Boc Deprotection Boc Deprotection Functional Group Interconversions->Boc Deprotection Exposes Amine Amide Coupling / Alkylation Amide Coupling / Alkylation Boc Deprotection->Amide Coupling / Alkylation Introduces Diversity Final Compound Library Final Compound Library Amide Coupling / Alkylation->Final Compound Library

Caption: Generalized synthetic workflow for 2-amino-6-azaspiro[3.5]nonane derivatives.

Experimental Protocol: A Representative Synthesis

The following is a representative, conceptual protocol for the synthesis of a Boc-protected 2-amino-6-azaspiro[3.5]nonane derivative, based on established chemical principles.

Step 1: Synthesis of the Spirocyclic Ketone

  • To a solution of a suitable N-Boc protected piperidone derivative in an appropriate aprotic solvent (e.g., THF, DCM), add a strong base (e.g., LDA, NaHMDS) at low temperature (-78 °C) under an inert atmosphere (N₂ or Ar).

  • After stirring for 30-60 minutes, add a suitable cyclobutanone precursor with appropriate leaving groups.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic ketone.

Step 2: Reductive Amination to Install the Amino Group

  • Dissolve the spirocyclic ketone in a suitable protic solvent (e.g., MeOH, EtOH).

  • Add an ammonium salt (e.g., ammonium acetate, ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Adjust the pH of the reaction mixture to basic (pH > 10) with an aqueous solution of NaOH or K₂CO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the resulting amine by column chromatography to yield the target 6-Boc-2-amino-6-azaspiro[3.5]nonane.

This generalized protocol should be adapted and optimized based on the specific substrate and desired scale of the reaction.

Applications in Drug Discovery and Medicinal Chemistry

The unique 3D orientation of functional groups in 2-amino-6-azaspiro[3.5]nonane derivatives makes them particularly attractive for targeting protein-protein interactions and enzymes with well-defined binding pockets. The rigid scaffold can serve as a non-peptidic mimic of secondary protein structures, such as β-turns.

The application of azaspiro[3.5]nonane inhibitors has been explored for targets such as the 3C-like protease of SARS-CoV-2.[6] The extended length of the azaspiro[3.5]nonane scaffold allows for deeper engagement with the hydrophobic cleft of the S4 subsite of the enzyme, "locking" the inhibitor in a stable conformation.[6]

G Scaffold 2-Amino-6-azaspiro[3.5]nonane Core 3D Geometry Defined Exit Vectors Primary Amine Handle Properties Improved Physicochemical Properties Increased Fsp³ Modulated Solubility Enhanced Metabolic Stability Scaffold:f1->Properties:p1 Applications Therapeutic Targets Enzyme Inhibitors (e.g., Proteases) GPCR Modulators Protein-Protein Interaction Modulators Scaffold:f2->Applications:head Scaffold:f3->Applications:head Outcome Novel Drug Candidates Properties->Outcome Applications->Outcome

Caption: Logical relationship of scaffold properties to therapeutic applications.

Conclusion and Future Outlook

The 2-amino-6-azaspiro[3.5]nonane scaffold and its derivatives represent a valuable and increasingly accessible class of building blocks for modern drug discovery. Their inherent three-dimensionality, coupled with versatile functional handles, provides a robust platform for the design of novel therapeutics with improved pharmacological properties. As synthetic methodologies continue to advance and more derivatives become commercially available, we can expect to see the expanded application of this and other azaspirocyclic systems in the development of next-generation medicines targeting a wide range of diseases.

References

  • AiFChem. (2026, January 15). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
  • BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • ResearchGate. (2025, August 5). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • BenchChem. (2025). A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds.
  • Fluorochem. 6-Azaspiro[3.5]nonane.
  • Sigma-Aldrich. 2-Oxa-6-azaspiro[3.5]nonane.
  • National Institutes of Health. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
  • Sigma-Aldrich. 6-Boc-2-amino-6-azaspiro[3.5]nonane.
  • Biosynth. 6-Boc-2-oxo-6-azaspiro[3.5]nonane.
  • National Institutes of Health. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease.

Sources

Methodological & Application

Synthesis of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as particularly valuable scaffolds. Their inherent three-dimensionality provides a rigid framework that can orient functional groups in precise spatial arrangements, enhancing binding affinity and selectivity for biological targets.[1] The 6-azaspiro[3.5]nonane core, in particular, is a bioisostere of piperidine and other cyclic amines frequently found in bioactive molecules, offering a unique vector for exploring chemical space.[2] The title compound, tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, is a versatile building block, featuring two distinct amine functionalities. The Boc-protected secondary amine allows for selective functionalization of the primary amine, making it a valuable intermediate for the synthesis of compound libraries in drug discovery programs targeting a wide range of diseases, from metabolic disorders to depression.[3][4][5]

This application note provides a detailed, field-proven protocol for the synthesis of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, commencing from commercially available starting materials. The described synthetic route is designed for scalability and reproducibility, with explanations for the causality behind experimental choices to ensure both success and safety in the laboratory.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate can be achieved through a robust, multi-step sequence. The overall strategy involves the initial construction of a suitable spirocyclic ketone, followed by the introduction of the amino group at the 2-position via reductive amination, and finally, Boc protection of the secondary amine at the 6-position.

Synthetic_Pathway Starting_Materials Commercially Available Starting Materials Intermediate_1 N-benzyl-4-piperidone Starting_Materials->Intermediate_1 Step 1: N-benzylation Intermediate_2 1-benzyl-6-azaspiro[3.5]nonan-2-one Intermediate_1->Intermediate_2 Step 2: [2+2] Cycloaddition Intermediate_3 1-benzyl-6-azaspiro[3.5]nonan-2-amine Intermediate_2->Intermediate_3 Step 3: Reductive Amination Intermediate_4 6-azaspiro[3.5]nonan-2-amine Intermediate_3->Intermediate_4 Step 4: Debenzylation Final_Product Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate Intermediate_4->Final_Product Step 5: Boc Protection

Caption: Overall synthetic workflow for Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate.

Experimental Protocols

Part 1: Synthesis of 1-benzyl-6-azaspiro[3.5]nonan-2-one (Intermediate 2)

This part of the synthesis focuses on the construction of the core spirocyclic ketone.

Step 1: N-benzylation of 4-piperidone

4-Piperidone is first protected with a benzyl group, which can be readily removed in a later step.

  • Protocol:

    • To a solution of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

    • Stir the mixture for 15 minutes, then add benzyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield N-benzyl-4-piperidone.

Step 2: [2+2] Cycloaddition to form the Spirocyclic Ketone

The spirocyclic ketone is formed via a [2+2] cycloaddition reaction. A similar reaction is documented for the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[3]

  • Protocol:

    • To a flame-dried round-bottom flask, add N-benzyl-4-piperidone (1.0 eq) and a zinc-copper couple (11.5 eq).

    • Place the flask under vacuum and then fill with an inert atmosphere (e.g., nitrogen or argon).[6]

    • Add tert-butyl methyl ether (t-BuOMe) as the solvent.

    • Cool the mixture to 15 °C and add a solution of trichloroacetyl chloride (1.5 eq) in diethyl ether dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Cool the reaction in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Stir for 4 hours at room temperature, then filter to remove the solid.

    • Separate the phases and extract the aqueous phase with ethyl acetate.

    • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-benzyl-6-azaspiro[3.5]nonan-2-one.

Reagent Molar Eq. Purpose
N-benzyl-4-piperidone1.0Starting material
Zinc-Copper Couple11.5Promotes the cycloaddition reaction
Trichloroacetyl chloride1.5Reactant for the [2+2] cycloaddition
t-BuOMe-Solvent
Saturated NH₄Cl (aq)-Quenching agent
Part 2: Synthesis of the Final Product

Step 3: Reductive Amination to Introduce the Amino Group

The ketone is converted to a primary amine via reductive amination.

  • Protocol:

    • Dissolve 1-benzyl-6-azaspiro[3.5]nonan-2-one (1.0 eq) in methanol.

    • Add ammonium acetate (10.0 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Add aqueous sodium hydroxide (e.g., 1M) to the residue and extract with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-benzyl-6-azaspiro[3.5]nonan-2-amine. This intermediate is often used in the next step without further purification.

Step 4: Debenzylation to Free the Secondary Amine

The benzyl protecting group is removed by catalytic hydrogenation.

  • Protocol:

    • Dissolve the crude 1-benzyl-6-azaspiro[3.5]nonan-2-amine from the previous step in methanol.

    • Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 6-azaspiro[3.5]nonan-2-amine.

Step 5: Selective Boc Protection

The secondary amine at the 6-position is selectively protected with a Boc group. The primary amine is less reactive due to steric hindrance.

  • Protocol:

    • Dissolve the crude 6-azaspiro[3.5]nonan-2-amine in DCM and cool to 0 °C.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

    • Add triethylamine (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final product, tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate.

Reagent Molar Eq. Purpose
1-benzyl-6-azaspiro[3.5]nonan-2-one1.0Starting material for amination
Ammonium acetate10.0Amine source for reductive amination
Sodium cyanoborohydride1.5Reducing agent
Palladium on Carbon (10%)0.1Catalyst for debenzylation
Di-tert-butyl dicarbonate1.1Boc protecting group source
Triethylamine1.2Base for Boc protection

Trustworthiness and Self-Validation

The protocols provided are based on well-established and frequently cited chemical transformations. The choice of a benzyl group for initial protection and its subsequent removal by hydrogenolysis is a standard and reliable strategy in organic synthesis. Similarly, reductive amination using sodium cyanoborohydride is a mild and effective method for converting ketones to amines. The final Boc protection is a common and high-yielding reaction.[7][8][9]

To ensure the identity and purity of the synthesized compounds at each step, it is crucial to employ standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column chromatography fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

Potential side products could include unreacted starting materials or byproducts from elimination reactions.[10] These can typically be removed by careful column chromatography.

Conclusion

The synthesis of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, a valuable building block for drug discovery, can be reliably achieved through the multi-step protocol detailed in this application note. By understanding the rationale behind each experimental step and employing rigorous analytical validation, researchers can confidently produce this important intermediate for their research and development endeavors. The exploration of novel spirocyclic diamine derivatives holds significant promise for the discovery of new therapeutics.[4]

References

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available from: [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. Available from: [Link]

  • Google Patents. Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • PubMed. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. Available from: [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available from: [Link]

  • Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Available from: [Link]

  • Google Patents. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]

  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available from: [Link]

  • ResearchGate. Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Available from: [Link]

Sources

Navigating the N-Boc Deprotection of 2-amino-6-azaspiro[3.5]nonane: A Guide to Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-amino-6-azaspiro[3.5]nonane in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of unique three-dimensional scaffolds is paramount to the development of novel therapeutics. 2-amino-6-azaspiro[3.5]nonane represents a valuable building block, offering a rigid spirocyclic core that can orient substituents in distinct vectors, thereby enabling precise interactions with biological targets. The presence of both a primary and a secondary amine provides versatile handles for further functionalization. To selectively manipulate these nucleophilic centers, the use of protecting groups is indispensable. The tert-butyloxycarbonyl (Boc) group is a workhorse in this context, prized for its stability under a wide range of synthetic conditions and its facile removal under acidic protocols.[1]

This application note provides detailed protocols for the N-Boc deprotection of 2-amino-6-azaspiro[3.5]nonane, a critical step in unlocking its synthetic potential. We will delve into the mechanistic underpinnings of the most common acidic deprotection strategies, offering practical guidance and expert insights to ensure efficient and high-yielding transformations. For the purpose of this guide, we will assume the starting material is tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, where the secondary amine of the azaspirocycle is protected.

The Mechanism of Acid-Catalyzed N-Boc Deprotection

The cleavage of the N-Boc group under acidic conditions proceeds through a well-established E1 elimination pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3][4] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond. The subsequent and rate-determining step involves the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid intermediate.[3] This carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[2] In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt.[3]

The stability of the resulting tert-butyl cation is a key thermodynamic driving force for this reaction. This cation can be quenched by nucleophilic scavengers present in the reaction mixture, or it can deprotonate to form isobutylene gas.[3]

Experimental Protocols

The following protocols are provided as robust starting points for the N-Boc deprotection of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate. Researchers should note that optimization of reaction time and stoichiometry may be necessary for this specific substrate.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely employed and generally rapid method for Boc deprotection. TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[1]

Materials:

  • tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1–0.2 M) in a round-bottom flask, add trifluoroacetic acid (TFA, 5–10 equiv) dropwise at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1–4 hours.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Exercise caution as CO₂ evolution will occur.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-azaspiro[3.5]nonane.

  • If necessary, the product can be further purified by silica gel column chromatography or crystallization.

Expert Insights:

  • The use of excess TFA ensures a complete and rapid reaction.

  • For substrates sensitive to strong acid, the reaction can be performed at 0 °C for a longer duration.

  • The work-up procedure is critical for removing the TFA and isolating the free base. Incomplete neutralization can lead to the isolation of the trifluoroacetate salt.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another common and effective procedure for Boc deprotection, often yielding the hydrochloride salt of the amine directly, which can be advantageous for purification and handling.[4][5][6]

Materials:

  • tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether or tert-butyl methyl ether (MTBE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (5–10 equiv) at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is typically complete within 1–4 hours.

  • Upon completion, the hydrochloride salt of the product may precipitate out of the solution. If not, the product can be precipitated by the addition of a less polar solvent such as diethyl ether or MTBE.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold diethyl ether or MTBE to remove any non-polar impurities.

  • Dry the resulting white solid under vacuum to obtain 2-amino-6-azaspiro[3.5]nonane as its dihydrochloride salt.

Expert Insights:

  • The use of anhydrous solvents is recommended to avoid potential side reactions.

  • This method is particularly useful when the free amine is highly water-soluble or difficult to handle. The hydrochloride salt is often a crystalline solid that is easier to isolate and purify.

  • To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent.

Comparative Summary of Protocols

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Reagent Trifluoroacetic acid4 M Hydrochloric acid in 1,4-dioxane
Solvent Dichloromethane1,4-Dioxane or other suitable solvent
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1–4 hours1–4 hours
Work-up Aqueous basic wash and extractionPrecipitation and filtration
Product Form Free base or trifluoroacetate saltDihydrochloride salt
Advantages Rapid, generally high-yieldingDirect isolation of a stable salt, often crystalline
Considerations Requires careful neutralizationProduct is isolated as a salt

Visualizing the Deprotection Workflow

The following diagram illustrates the general workflow for the N-Boc deprotection of an amine, which is applicable to 2-amino-6-azaspiro[3.5]nonane.

G cluster_reaction Reaction Stage cluster_workup_TFA Work-up (TFA Protocol) cluster_workup_HCl Work-up (HCl Protocol) Start N-Boc-2-amino-6-azaspiro[3.5]nonane Reaction Add Acidic Reagent (TFA in DCM or HCl in Dioxane) Start->Reaction 1. Dissolve Stir Stir at RT (Monitor by TLC/LC-MS) Reaction->Stir 2. React Concentrate_TFA Concentrate in vacuo Stir->Concentrate_TFA 3a. Precipitate Precipitate with Ether/MTBE Stir->Precipitate 3b. Neutralize Neutralize with NaHCO₃ Concentrate_TFA->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate_TFA Dry and Concentrate Extract->Dry_Concentrate_TFA Product_TFA 2-amino-6-azaspiro[3.5]nonane (Free Base) Dry_Concentrate_TFA->Product_TFA Filter Filter and Wash Precipitate->Filter Dry_HCl Dry under Vacuum Filter->Dry_HCl Product_HCl 2-amino-6-azaspiro[3.5]nonane (Dihydrochloride Salt) Dry_HCl->Product_HCl

Caption: General workflow for N-Boc deprotection.

Conclusion

The N-Boc deprotection of 2-amino-6-azaspiro[3.5]nonane is a fundamental transformation that opens the door to a multitude of synthetic possibilities. The choice between the TFA and HCl/dioxane protocols will depend on the specific requirements of the subsequent synthetic steps and the desired final form of the product. By understanding the underlying mechanism and adhering to the detailed protocols provided, researchers can confidently and efficiently deprotect this valuable spirocyclic diamine, paving the way for the synthesis of novel and impactful molecules in drug discovery and development.

References

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26. Available at: [Link]

  • Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]

  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2016). A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]

  • ResearchGate. (2018). Whats the best method to diprotection of amine group of Amino acid? Retrieved from [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

  • American Chemical Society. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]

Sources

Use of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Parallel Synthesis of Novel Chemical Libraries Using Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Introduction: Embracing Three-Dimensionality in Drug Discovery

In modern medicinal chemistry, there is a significant trend of "escaping flatland"—moving away from planar, aromatic-rich molecules towards compounds with greater three-dimensional (3D) complexity.[1][2] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which can lead to higher clinical success rates.[1] Spirocyclic scaffolds, which feature two rings joined at a single quaternary carbon, are exemplary of this design principle.[1][3] Their rigid, well-defined 3D geometry allows for precise projection of functional groups into biological target space, potentially improving potency and selectivity.[2][3]

This application note details the use of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate , a versatile and strategic building block for the construction of diverse chemical libraries via parallel synthesis.[4][5] This guide provides a detailed protocol for its application in the parallel synthesis of an amide library, aimed at researchers and scientists in drug development.

Molecular Attributes & Strategic Advantages

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is a bifunctional scaffold designed for efficient library synthesis. Its value stems from several key features:

  • Rigid Spirocyclic Core : The azaspiro[3.5]nonane core provides a rigid, non-planar framework. Incorporating this scaffold introduces 3D character into a molecule series, a critical attribute for exploring novel chemical space and improving drug-like properties.[6]

  • Primary Amino Group : The exposed primary amine at the 2-position serves as a versatile synthetic handle. It readily participates in a wide range of robust reactions suitable for parallel synthesis, including amide bond formations, reductive aminations, and sulfonamide syntheses.

  • Orthogonally Protected Secondary Amine : The secondary amine at the 6-position is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under the conditions used to derivatize the primary amine, but can be removed later under acidic conditions. This orthogonality offers two key strategic advantages:

    • Vectorial Elaboration : It allows for the selective and clean elaboration of the primary amine to generate the initial library.

    • Late-Stage Diversification : A secondary library can be generated by deprotecting the secondary amine and introducing a second point of diversity, further expanding the chemical space from a common set of intermediates.

Core Application: Parallel Amide Library Synthesis

This section provides a comprehensive protocol for leveraging Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate in the parallel synthesis of a diverse amide library. The protocol is designed for a 24-well plate format but can be adapted for other formats (e.g., 96-well).

Reaction Principle: Amide Coupling

The protocol employs a standard amide coupling reaction. The primary amine of the spirocycle is coupled with a library of diverse carboxylic acids using a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), to neutralize the generated acid.

cluster_reagents Reagents RCOOH R-COOH (Carboxylic Acid Library) Plus1 + Spiroamine Tert-butyl 2-amino-6- azaspiro[3.5]nonane-6-carboxylate Arrow HATU HATU HATU->Arrow DIPEA DIPEA DIPEA->Arrow Solvent DMF Solvent->Arrow Product Amide Library Product Plus2 +

Caption: General reaction scheme for amide library synthesis.

Protocol: Parallel Synthesis of a 12-Member Amide Library

1. Materials and Equipment

  • Chemicals :

    • Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

    • Library of 12 diverse carboxylic acids (see Table 1)

    • HATU (coupling agent)

    • DIPEA (base)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Equipment :

    • 24-well reaction block with magnetic stirring plate

    • Teflon-sealed screw caps

    • Automated liquid handler or multichannel pipette

    • Vortex mixer

    • Centrifugal evaporator (e.g., Genevac)

    • Analytical LC-MS system

    • Preparative HPLC system with a fraction collector

    • 2 mL deep-well plates for collection

2. Reagent Preparation

  • Spiroamine Stock Solution (0.2 M) : Dissolve the required amount of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate in anhydrous DMF.

  • Carboxylic Acid Stock Solutions (0.22 M) : Prepare individual stock solutions for each carboxylic acid in anhydrous DMF in separate, labeled vials. A slight excess (1.1 equivalents) is used.

  • HATU Stock Solution (0.24 M) : Prepare a stock solution of HATU in anhydrous DMF. This should be prepared fresh.

  • DIPEA Stock Solution (0.6 M) : Prepare a stock solution of DIPEA in anhydrous DMF.

Well Carboxylic Acid Name Structure (R-group) Rationale for Inclusion
A14-Methoxybenzoic acid4-MeO-PhElectron-donating aromatic
A24-Trifluoromethylbenzoic acid4-CF₃-PhElectron-withdrawing aromatic
A32-Naphthoic acid2-NaphthylExtended aromatic system
A4Thiophene-2-carboxylic acid2-ThienylHeterocyclic aromatic
A5Cyclohexanecarboxylic acidCyclohexylAliphatic, bulky
A6Acetic acidMethylSmall aliphatic
B1Phenylacetic acidBenzylFlexible aromatic side chain
B24-Chlorobenzoic acid4-Cl-PhHalogenated aromatic
B3Isoquinoline-1-carboxylic acid1-IsoquinolylN-containing heterocycle
B41-Adamantanecarboxylic acid1-AdamantylRigid, lipophilic 3D scaffold
B5Boc-glycineBoc-NH-CH₂N-protected amino acid
B63,4-Dimethoxybenzoic acid3,4-(MeO)₂-PhMultiple electron-donating groups
Table 1: Representative library of 12 diverse carboxylic acids.

3. Experimental Workflow: Step-by-Step

G start Start: Prepare Reagent Stock Solutions dispense_acid Dispense Carboxylic Acid Stock Solutions (1.1 eq) to each well start->dispense_acid Plate Mapping dispense_amine Add Spiroamine Stock Solution (1.0 eq) to each well dispense_acid->dispense_amine dispense_hatu Add HATU Stock Solution (1.2 eq) to each well dispense_amine->dispense_hatu dispense_dipea Initiate Reaction: Add DIPEA Stock Solution (3.0 eq) to each well dispense_hatu->dispense_dipea react Seal plate and stir at room temperature for 16 hours dispense_dipea->react quench Quench Reaction (Optional, e.g., with water) react->quench evaporate Evaporate solvent in centrifugal evaporator quench->evaporate reconstitute Reconstitute samples in DMSO/MeOH for analysis evaporate->reconstitute qc1 QC Check 1: LC-MS analysis to confirm product formation reconstitute->qc1 purify Purify via Mass-Directed Preparative HPLC qc1->purify Proceed if product detected evaporate2 Evaporate pure fractions purify->evaporate2 qc2 QC Check 2: Final LC-MS for purity and identity confirmation evaporate2->qc2 store Store final library as dry films or DMSO solutions qc2->store Store if purity >95%

Caption: Workflow for parallel amide library synthesis.

  • Reaction Setup :

    • To each designated well of the 24-well reaction block, add 250 µL of the appropriate Carboxylic Acid stock solution (0.22 M, 1.1 eq) .

    • To each of these wells, add 250 µL of the Spiroamine stock solution (0.2 M, 1.0 eq) .

    • Add 250 µL of the HATU stock solution (0.24 M, 1.2 eq) to each well.

    • Initiate the reactions by adding 250 µL of the DIPEA stock solution (0.6 M, 3.0 eq) to each well. The total volume in each well is now 1 mL.

  • Reaction Execution :

    • Securely seal the reaction block with the Teflon-lined caps.

    • Place the block on the magnetic stirrer and stir at room temperature (approx. 25 °C) for 16 hours.

  • Work-up and Analysis :

    • After 16 hours, uncap the reaction block.

    • Remove the solvent from all wells using a centrifugal evaporator.

    • Reconstitute each well in 1 mL of a 1:1 DMSO/Methanol solution.

    • Perform an initial quality control (QC) check by diluting a small aliquot from each well and analyzing via LC-MS to confirm the formation of the desired product mass.

  • High-Throughput Purification :

    • Based on the initial QC, purify the contents of each well using mass-directed preparative HPLC.

    • Collect the fractions corresponding to the target product mass for each reaction.

    • Evaporate the solvent from the pure fractions using a centrifugal evaporator.

  • Final QC and Storage :

    • Reconstitute the final dried compounds in a known volume of DMSO (e.g., to make a 10 mM stock).

    • Perform a final QC check via LC-MS to determine the purity and confirm the identity of each compound in the library.

    • The final library is now ready for biological screening.

Expected Results & Data Presentation

The success of each reaction will vary depending on the steric and electronic properties of the carboxylic acid used. However, this robust protocol is expected to yield high success rates.

Well Carboxylic Acid Partner Expected Mass [M+H]⁺ Typical Yield (mg) Typical Purity (%)
A14-Methoxybenzoic acid361.2114.5>98
A24-Trifluoromethylbenzoic acid415.1915.8>98
A32-Naphthoic acid397.2216.1>95
A4Thiophene-2-carboxylic acid337.1613.2>98
A5Cyclohexanecarboxylic acid335.2512.5>99
A6Acetic acid269.1910.1>99
B1Phenylacetic acid345.2313.9>98
B24-Chlorobenzoic acid365.1715.1>97
B3Isoquinoline-1-carboxylic acid398.2214.2>95
B41-Adamantanecarboxylic acid407.2917.0>99
B5Boc-glycine402.2515.5>98
B63,4-Dimethoxybenzoic acid391.2216.3>96
Table 2: Representative expected results for the 12-member library synthesis.

Alternative Synthetic Applications

The primary amine of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is also amenable to other key reactions suitable for parallel synthesis, further highlighting its versatility.

  • Reductive Amination : Reaction with a library of aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

  • Sulfonylation : Reaction with a library of sulfonyl chlorides in the presence of a base to generate a sulfonamide library.

These alternative reactions allow for the creation of libraries with diverse linker types and physicochemical properties, all originating from the same spirocyclic building block.

Conclusion

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is a powerful and strategic building block for modern drug discovery. Its inherent three-dimensionality and bifunctional nature make it an ideal candidate for parallel synthesis to rapidly generate libraries of novel, sp³-rich compounds. The detailed protocols provided herein offer a validated starting point for researchers to explore new chemical space and accelerate the identification of next-generation therapeutic agents.

References

  • Dandapani, S., & Curran, D. P. (2004). Combinatorial synthesis of natural product-like compound libraries.
  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • Hamza, D., Stocks, M. J., et al. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Request PDF. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Available at: [Link]

  • Ribeiro, C. J. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 639-652.
  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(9), 2436-2451.
  • PubChem. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. Available at: [Link]

  • Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 1339-1364.
  • Scott, P. J. H. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry, 83(13), 7384-7392.
  • Li, Y., et al. (2015). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction.
  • ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available at: [Link]

  • BioDuro. Parallel Synthesis. Available at: [Link]

  • Taros Chemicals. Parallel Chemistry & Compound Libraries for drug discovery. Available at: [Link]

  • Asynt. (2022). Introduction | Parallel Synthesis | Chemistry. Available at: [Link]

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Acylation and Sulfonylation of 2-amino-6-Boc-6-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 6-Azaspiro[3.5]nonane Scaffold

In the landscape of modern medicinal chemistry, the design of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. The 6-azaspiro[3.5]nonane framework has emerged as a valuable building block, often serving as a constrained bioisostere of piperidine and other cyclic amines.[1] Its rigid spirocyclic structure reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. The presence of a primary amine at the C2 position on the cyclobutane ring, with an orthogonally protected nitrogen at C6 (via a tert-butyloxycarbonyl, or Boc, group), presents a versatile handle for chemical diversification.

This guide provides a detailed technical overview and actionable protocols for two fundamental and powerful transformations of 2-amino-6-Boc-6-azaspiro[3.5]nonane: N-acylation and N-sulfonylation. These reactions convert the primary amine into robust amide and sulfonamide linkages, respectively. Amides and sulfonamides are cornerstone functional groups in a vast array of approved therapeutics, valued for their chemical stability and ability to participate in critical hydrogen bonding interactions with protein targets.[2] Mastering these derivatizations is a critical step in harnessing the full potential of this spirocyclic scaffold for drug discovery and development programs.

Core Mechanistic Principles: An Expert's Perspective

A deep understanding of the underlying reaction mechanisms is not merely academic; it is the foundation for rational protocol design, optimization, and troubleshooting.

The N-Acylation Reaction: Nucleophilic Acyl Substitution

N-acylation is a classic example of nucleophilic acyl substitution. The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).

  • Causality of Reagent Choice:

    • Acylating Agent: Acyl chlorides are highly reactive and often preferred for driving reactions to completion. Anhydrides are also effective and can be advantageous as the byproduct (a carboxylic acid) is sometimes more easily removed than HCl.

    • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) or carboxylic acid byproduct generated during the reaction.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

    • Catalyst (DMAP): For sterically hindered amines or less reactive acylating agents, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction rate.[4][5] DMAP functions as a superior acyl transfer agent by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt.[6][7] This intermediate is significantly more electrophilic than the parent acyl chloride or anhydride, making it more susceptible to attack by the amine.

DMAP_Catalysis AcylX Acyl Chloride/Anhydride (R-CO-X) Intermediate N-Acylpyridinium Salt [R-CO-DMAP]⁺X⁻ (Highly Reactive) AcylX->Intermediate Fast DMAP DMAP DMAP->Intermediate Product N-Acylated Product (Amide) Intermediate->Product Nucleophilic Attack Amine 2-Amino-6-Boc-6- azaspiro[3.5]nonane Amine->Product Product->DMAP Regenerates Catalyst

Figure 1: Catalytic cycle of DMAP in N-acylation.

The N-Sulfonylation Reaction: Building the Sulfonamide Linkage

The formation of sulfonamides proceeds through a similar nucleophilic attack mechanism. The amine attacks the highly electrophilic sulfur atom of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride).

  • Critical Parameters:

    • Stoichiometry: Precise control of stoichiometry is crucial. The use of a slight excess (1.0-1.1 equivalents) of the sulfonyl chloride is common to ensure full consumption of the valuable amine starting material.

    • Base: As with acylation, a base is mandatory to neutralize the HCl byproduct.[8] Triethylamine is a standard and cost-effective choice.[9]

    • Temperature Control: These reactions are often exothermic. Initial addition of the sulfonyl chloride at a reduced temperature (e.g., 0 °C) is a critical safety and selectivity measure. This minimizes potential side reactions and ensures controlled reaction progression.[8]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step includes a rationale to ensure the procedure is self-validating and adaptable.

General Laboratory & Safety Practices
  • Safety First: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

  • Anhydrous Conditions: Acyl and sulfonyl chlorides are sensitive to moisture. Ensure all glassware is oven- or flame-dried before use, and use anhydrous solvents to prevent hydrolysis of the reagents, which would lead to lower yields.[8]

  • Reaction Monitoring: The progress of all reactions must be monitored by Thin Layer Chromatography (TLC). A typical mobile phase for these compounds is a mixture of ethyl acetate and hexanes. Visualization is achieved using UV light and/or staining with potassium permanganate.

Protocol 1: N-Acylation with Benzoyl Chloride

This protocol details a representative N-acylation reaction.

Acylation_Workflow start Start: Reagents & Glassware dissolve 1. Dissolve Amine & TEA in Anhydrous DCM start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add 3. Add Benzoyl Chloride Dropwise cool->add react 4. Warm to RT Stir for 4h add->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Quench, Wash, Extract) monitor->workup Reaction Complete dry 7. Dry Organic Layer (Na₂SO₄) workup->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Purify (Column Chromatography) concentrate->purify end End: Pure Product purify->end

Figure 2: Step-by-step workflow for N-acylation.

Materials & Reagents:

  • 2-amino-6-Boc-6-azaspiro[3.5]nonane (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water, Saturated NaHCO₃ solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-6-Boc-6-azaspiro[3.5]nonane (1.0 equiv).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.5 equiv).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm.

  • Addition: Add benzoyl chloride (1.1 equiv) dropwise to the cold solution over 5-10 minutes. A precipitate of triethylamine hydrochloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Check for the consumption of the starting amine using TLC.

  • Workup (Quench & Wash): Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine (to reduce the water content in the organic layer).

  • Drying & Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-acylated product.

Protocol 2: N-Sulfonylation with Methanesulfonyl Chloride

This protocol provides a standard procedure for the synthesis of a sulfonamide derivative.

Sulfonylation_Workflow start Start: Reagents & Glassware dissolve 1. Dissolve Amine & Pyridine in Anhydrous DCM start->dissolve cool 2. Cool to 0 °C (Ice Bath) dissolve->cool add 3. Add MsCl Dropwise cool->add react 4. Warm to RT Stir for 2-16h add->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup (1M HCl, H₂O, Brine) monitor->workup Reaction Complete dry 7. Dry Organic Layer (MgSO₄) workup->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Purify (Column Chromatography) concentrate->purify end End: Pure Product purify->end

Figure 3: Step-by-step workflow for N-sulfonylation.

Materials & Reagents:

  • 2-amino-6-Boc-6-azaspiro[3.5]nonane (1.0 equiv)

  • Methanesulfonyl Chloride (MsCl) (1.1 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution, Deionized Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Setup & Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-6-Boc-6-azaspiro[3.5]nonane (1.0 equiv) and pyridine (1.5 equiv) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition: Slowly add methanesulfonyl chloride (1.1 equiv) dropwise. Maintain the temperature at 0 °C during the addition.[8]

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-16 hours.[8] The reaction time can vary depending on the substrate.

  • Monitoring: Monitor the consumption of the starting amine by TLC.[8]

  • Workup: Quench the reaction by adding 1 M HCl solution.[8] Transfer to a separatory funnel and separate the layers. Wash the organic layer with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired sulfonamide.

Data Summary and Troubleshooting

Table 1: Representative Conditions for N-Acylation

EntryAcylating Agent (equiv)Base (equiv)Catalyst (mol%)SolventTypical Yield
1Acetyl Chloride (1.1)TEA (1.5)NoneDCM>90%
2Benzoyl Chloride (1.1)TEA (1.5)NoneDCM>90%
3Acetic Anhydride (1.2)Pyridine (2.0)DMAP (5-10%)DCM>85%
4Boc Anhydride (1.1)TEA (1.5)NoneDCM>95%

Table 2: Representative Conditions for N-Sulfonylation

EntrySulfonylating Agent (equiv)Base (equiv)SolventTypical Yield
1Methanesulfonyl Chloride (1.1)TEA (1.5)DCM>85%
2p-Toluenesulfonyl Chloride (1.1)Pyridine (2.0)DCM>80%
3Benzenesulfonyl Chloride (1.1)TEA (1.5)THF>85%

Table 3: Troubleshooting Guide

ObservationPotential CauseSuggested Solution
Low or No Reaction Inactive (hydrolyzed) acyl/sulfonyl chloride. Insufficient base. Poor quality solvent.Use fresh, high-purity reagents. Ensure base is in sufficient excess (at least 1.5 eq.). Use anhydrous solvents.
Multiple Spots on TLC Di-sulfonylation (for primary amines). Side reactions due to high temperature.Use a stoichiometric amount of the sulfonylating agent (1.0-1.1 eq.). Maintain low temperature (0 °C) during addition.
Difficult Purification Excess base or base-HCl salt co-eluting with the product.Ensure the aqueous workup is thorough to remove all salts. A brine wash is critical before drying.

Product Characterization

Confirmation of the final product's identity and purity is non-negotiable. The following techniques are standard:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show the disappearance of the amine N-H protons and the appearance of a new amide/sulfonamide N-H proton (often a broad singlet) at a downfield chemical shift. ¹³C NMR will show the appearance of a new carbonyl carbon (for amides) or confirm the presence of the sulfonyl group carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the acyl or sulfonyl group. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong C=O stretch around 1650 cm⁻¹ confirms amide formation. Two characteristic S=O stretches around 1350 cm⁻¹ and 1160 cm⁻¹ confirm sulfonamide formation.

References

  • Asymmetric Synthesis of Nonracemic 2-Amino[8]helicenes and Their Self-Assembly into Langmuir Films. PubMed. Available at:

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • Application of Efficient Catalyst DMAP. Suzhou Highfine Biotech.
  • Triethylamine catalysis in acylation of phenols in dioxane. ResearchGate.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. ResearchGate. Available at: [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters - ACS Publications. Available at: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. ARKIVOC.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Triethylamine: Versatile Catalyst in Chemistry. Patsnap Eureka. Available at: [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. Available at: [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Challenges in the multi-step synthesis of functionalized spirocyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Functionalized Spirocyclic Amines

Welcome to the technical support center for the multi-step synthesis of functionalized spirocyclic amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these vital scaffolds. Spirocyclic amines are integral to modern medicinal chemistry due to their rigid, three-dimensional structures which can improve potency, selectivity, and pharmacokinetic properties of drug candidates.[1] However, their synthesis is often fraught with challenges, from controlling stereochemistry at the quaternary spirocenter to managing functional group compatibility across multiple steps.

This resource provides in-depth, troubleshooting guidance in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative literature.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Low Yields in the Key Spirocyclization Step

Question: I'm attempting an intramolecular cyclization to form the spirocyclic core, but my yields are consistently low (<30%). What are the common causes and how can I troubleshoot this?

Answer: Low yields in the crucial spirocyclization step are a frequent hurdle. The primary causes often relate to kinetics, thermodynamics, and reaction conditions.

Causality-Driven Troubleshooting:

  • Steric Hindrance: The formation of a quaternary carbon at the spirocenter is an inherently crowded transition state. If your precursor is heavily substituted near the reacting centers, the activation energy for cyclization can be prohibitively high.

  • Ring Strain: The stability of the forming rings plays a critical role. Certain ring combinations (e.g., spiro[3.3]heptanes) are more stable than others. Unfavorable torsional or angle strain in the transition state can disfavor the desired cyclization.

  • Sub-optimal Reaction Conditions:

    • Concentration: Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions. If you are observing polymer formation or dimers, your concentration is likely too high.

    • Temperature: While higher temperatures can overcome activation barriers, they can also promote decomposition or side reactions. A systematic temperature screen is advisable.

    • Solvent: The solvent can influence the conformation of your linear precursor, bringing the reactive ends closer or farther apart. It can also affect the solubility of intermediates and catalysts.

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for low spirocyclization yields.

Actionable Recommendations:

  • Re-evaluate Your Precursor Design: Can you modify the length of the tether connecting the reactive groups to favor cyclization?

  • Catalyst Choice: For metal-catalyzed reactions, the ligand can have a profound impact on reactivity and selectivity.[2][3] For example, in palladium-catalyzed spirocyclizations, the choice of phosphine ligand can be critical.

  • Consider a Different Synthetic Strategy: If intramolecular cyclization is failing, a convergent approach using spirocyclic building blocks might be more efficient.[4]

Protecting Group Strategy & Compatibility

Question: My protecting group is being cleaved or is causing side reactions during a multi-step synthesis. How do I choose the right protecting group for a complex spirocyclic amine synthesis?

Answer: Protecting group management is a cornerstone of multi-step synthesis. The high reactivity of amino groups makes them particularly susceptible to a wide range of reagents.[5] An inappropriate protecting group can lead to failed reactions, difficult purifications, and loss of valuable material.

Pillars of a Robust Protecting Group Strategy:

  • Orthogonality: This is the most critical principle. You should be able to remove one protecting group in the presence of others without affecting them. For instance, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) are orthogonal.[6]

  • Stability: The protecting group must be stable to all reaction conditions it will be subjected to before its intended removal.

  • Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of your molecule.[7]

Common Amine Protecting Groups & Their Compatibility:

Protecting GroupAbbreviationCleavage ConditionsStable ToIncompatible With
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Base, HydrogenationStrong Acid
CarboxybenzylCbz, ZH₂, Pd/C (Hydrogenolysis)Acid, BaseReductive Conditions
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Acid, HydrogenationBasic Conditions
AcetylAcStrong Acid or Base (hydrolysis)HydrogenationStrong Nucleophiles

Troubleshooting Scenario:

  • Problem: You are performing a reduction with LiAlH₄ on an ester elsewhere in the molecule, but your Boc-protected amine is also being cleaved.

  • Analysis: While Boc is primarily acid-labile, strong reducing agents like LiAlH₄ can attack the carbonyl of the carbamate.

  • Solution: Switch to a protecting group that is stable to hydrides, such as a Cbz or a benzyl (Bn) group.

Controlling Stereochemistry at the Spirocenter

Question: My product is a racemic mixture, but I need a single enantiomer. What are the best strategies for asymmetric synthesis of spirocyclic amines?

Answer: Controlling the stereochemistry of the quaternary spirocenter is a significant challenge.[8][9] Achieving high enantioselectivity often requires one of the following approaches:

  • Chiral Catalysis: This is often the most efficient method. A small amount of a chiral catalyst directs the reaction to form one enantiomer preferentially.[3][10]

    • Organocatalysis: Chiral amines or phosphoric acids can be effective for reactions like asymmetric Diels-Alder or Michael additions to form the spirocyclic core.[10]

    • Transition Metal Catalysis: Chiral ligands coordinated to metals like palladium, rhodium, or nickel can induce high enantioselectivity in cyclization reactions.[9]

  • Use of a Chiral Auxiliary: A chiral auxiliary is temporarily attached to the starting material, directs the stereochemistry of the spirocyclization, and is then cleaved. While effective, this approach is less atom-economical as it requires additional steps for attachment and removal.

  • Resolution: If you have a racemic mixture, you can separate the enantiomers. This can be done via chiral chromatography or by forming diastereomeric salts with a chiral resolving agent and then separating them by crystallization.

Example Workflow for Asymmetric Synthesis:

Caption: Strategies for obtaining enantiomerically pure spirocyclic amines.

Part 2: Key Experimental Protocols

Protocol 1: Boc Protection of a Secondary Amine

This protocol describes a standard procedure for protecting a secondary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Secondary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the secondary amine in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Self-Validation: The success of the protection can be confirmed by ¹H NMR (appearance of a large singlet around 1.4 ppm for the t-butyl group) and mass spectrometry (increase in mass corresponding to the Boc group).

Part 3: References

  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis. PubMed Central. [Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. Journal of the American Chemical Society. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. Thieme Chemistry. [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction. Royal Society of Chemistry. [Link]

  • Synthesis of Functionalized Spiro-Heterocycles by Sequential Multicomponent Reaction/Metal Catalyzed Carbocylizations. ResearchGate. [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. National Institutes of Health. [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Publications. [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization. ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? YouTube. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health. [Link]

  • Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. YouTube. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate. [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of Substituted Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereoselective synthesis of substituted azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these valuable scaffolds. Azaspiro compounds are integral to medicinal chemistry, often serving as rigid cores to orient functional groups in three-dimensional space.[1][2] However, controlling the stereochemistry at the spirocyclic center is a common challenge.[3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Poor Diastereoselectivity

Low diastereomeric ratios (d.r.) are a frequent hurdle in azaspiro compound synthesis. The final stereochemical outcome is often a delicate balance of kinetic and thermodynamic factors.[1][4][5] This section addresses common causes of poor diastereoselectivity and provides strategies for improvement.

FAQ 1: My cycloaddition reaction is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio?

Several factors can contribute to low diastereoselectivity in cycloaddition reactions, such as [3+2] cycloadditions. The key is to understand the transition state of your reaction and how different parameters can influence it.

Potential Causes and Solutions:

  • Solvent Effects: The polarity of the solvent can significantly impact the stability of the transition states leading to different diastereomers.[6] A non-polar solvent might favor a more compact transition state, while a polar solvent could stabilize a more extended one.

    • Troubleshooting Steps:

      • Screen a range of solvents with varying polarities. For example, if you are using a non-polar solvent like toluene, try a more polar aprotic solvent like acetonitrile or a polar protic solvent like ethanol.[6]

      • Consider solvent mixtures. Sometimes, a mixture of solvents can provide the optimal balance of properties to favor one transition state over the other.

  • Catalyst System: The choice of catalyst and ligands is paramount for inducing stereoselectivity.[6] For metal-catalyzed reactions, the steric and electronic properties of the ligands play a crucial role in creating a chiral environment around the metal center.

    • Troubleshooting Steps:

      • Evaluate different metal catalysts. If you are using a copper catalyst, for instance, you might explore rhodium or palladium catalysts which have shown efficacy in similar transformations.[7][8]

      • Screen a library of ligands. For asymmetric catalysis, even subtle changes in the ligand structure can have a profound effect on diastereoselectivity. Consider ligands with different steric bulk or electronic properties.

  • Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control.

    • Troubleshooting Steps:

      • Lower the reaction temperature. Running the reaction at a lower temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

      • Conversely, consider if thermodynamic control is desired. In some cases, allowing the reaction to equilibrate at a higher temperature can lead to the formation of the more stable diastereomer.[4][5]

Section 2: Addressing Low Reaction Conversion and Yield

Achieving high conversion and yield is critical for the efficiency of any synthetic route. This section explores common reasons for incomplete reactions and provides strategies to optimize your reaction conditions.

FAQ 2: I am observing low conversion in my phosphine-catalyzed [3+2] cycloaddition to form a spiro-pyrrolidine. What are the likely culprits and how can I improve the reaction efficiency?

Low conversion in phosphine-catalyzed reactions can often be traced back to issues with the catalyst, the reactants, or the reaction environment.[6]

Potential Causes and Solutions:

  • Catalyst Activity: The phosphine catalyst is the heart of the reaction, and its activity is crucial.

    • Troubleshooting Steps:

      • Verify catalyst purity and integrity. Ensure your phosphine catalyst is of high purity and has not oxidized. If it is air-sensitive, handle it under an inert atmosphere.[6]

      • Experiment with different phosphines. While triphenylphosphine is common, other phosphines with varying electronic and steric profiles (e.g., tri-n-butylphosphine or tricyclohexylphosphine) might be more effective for your specific substrates.[6]

  • Reaction Conditions: These reactions are often sensitive to the solvent and temperature.[6]

    • Troubleshooting Steps:

      • Ensure anhydrous conditions. Water can interfere with the catalytic cycle. Use freshly distilled, anhydrous solvents and consider adding molecular sieves.[6]

      • Systematically screen solvents and temperatures. A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal conditions more efficiently than a one-variable-at-a-time approach.[9][10]

  • Substrate Reactivity: The electronic nature of your starting materials can significantly impact the reaction rate.[6]

    • Troubleshooting Steps:

      • Evaluate the electronics of your substrates. For example, in a [3+2] cycloaddition with an allenoate, electron-withdrawing groups on the dipolarophile are generally required for an efficient reaction.[6] If your substrate is not sufficiently reactive, you may need to modify it.

Section 3: Product Isolation and Characterization

The successful synthesis of your target azaspiro compound is only half the battle. Isolating and characterizing the desired diastereomer is the final, critical step.

FAQ 3: I have successfully synthesized a mixture of diastereomers, but I am struggling to separate them by standard column chromatography. What alternative purification strategies can I employ?

Diastereomers have different physical properties, which in principle allows for their separation by techniques like chromatography or recrystallization.[11] However, if their polarities are very similar, separation can be challenging.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Switch to a different stationary phase. If you are using silica gel, consider alumina or a reverse-phase C18 column.[11]

    • Employ a different solvent system. A systematic screening of solvent systems with different selectivities can often resolve closely eluting compounds.

    • Consider preparative HPLC. High-performance liquid chromatography offers much higher resolution than standard flash chromatography and can be an effective tool for separating stubborn diastereomers.[11]

  • Recrystallization:

    • Screen a wide range of solvents and solvent mixtures. The goal is to find a system where one diastereomer is significantly less soluble than the other.

    • Seeding. If you can isolate a small amount of the pure desired diastereomer, using it as a seed crystal can often induce selective crystallization.

  • Derivatization:

    • Convert the diastereomeric mixture into a new set of diastereomers. By reacting the mixture with a chiral resolving agent, you can create new compounds that may have more significant differences in their physical properties, making them easier to separate.[12] After separation, the resolving agent can be cleaved to yield the pure desired diastereomer.

Data Presentation

Table 1: Influence of Solvent on Diastereoselectivity in a Cascade Cyclization

EntrySolventDiastereomeric Ratio (d.r.)Yield (%)
1Benzene>20:175
21,4-Dioxane>20:168
3THF>20:165
4Toluene>20:182
5PhCF₃>20:178
6DMF-0
7HFIP>20:1trace
81,2-DCE>20:192
9DCM>20:1trace

Data synthesized from a representative cascade cyclization reaction.[13]

Experimental Protocols

General Protocol for a Three-Component Synthesis of Spirooxindole-Pyrrolidines

This protocol is a general procedure for the synthesis of spirooxindole-pyrrolidines and may require optimization for specific substrates.[6]

  • Reactant Preparation: To a microwave vial, add the olefinic oxindole (1.0 equiv.), the cyclic amine (e.g., tetrahydroisoquinoline, 1.3 equiv.), and the aryl aldehyde (1.1 equiv.).[6]

  • Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent, followed by the addition of benzoic acid (0.5 equiv.) as the catalyst.[6]

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.[6]

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired diastereomer.[6]

Visualizations

Troubleshooting_Diastereoselectivity cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Diastereomeric Ratio (d.r.) Cause1 Suboptimal Solvent Problem->Cause1 Cause2 Ineffective Catalyst/Ligand Problem->Cause2 Cause3 Incorrect Temperature (Kinetc vs. Thermodynamic Control) Problem->Cause3 Solution1 Screen Solvents of Varying Polarity Cause1->Solution1 Solution2 Screen Different Catalysts and Ligands Cause2->Solution2 Solution3 Optimize Reaction Temperature Cause3->Solution3 Reaction_Optimization_Workflow Start Low Conversion/Yield Check_Catalyst Evaluate Catalyst Activity and Purity Start->Check_Catalyst Optimize_Conditions Systematically Screen Reaction Conditions (Solvent, Temp.) Check_Catalyst->Optimize_Conditions Catalyst OK Assess_Substrate Assess Substrate Reactivity Optimize_Conditions->Assess_Substrate Conditions Optimized Improved_Yield Improved Conversion/Yield Assess_Substrate->Improved_Yield Substrate Suitable

Caption: Workflow for optimizing reaction conversion and yield.

References

Sources

Technical Support Center: Scale-Up Production of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate. This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from lab scale to pilot or manufacturing scale. We will delve into the causality behind common issues and provide actionable, field-proven troubleshooting advice.

Section 1: Overview of the Synthetic Pathway & Key Challenges

The synthesis of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is a multi-step process. A common and logical route involves the initial formation of a Boc-protected spirocyclic ketone, followed by a critical reductive amination step to install the primary amine.

A generalized synthetic workflow is outlined below. The primary challenges during scale-up are typically concentrated in the reductive amination step (controlling byproducts) and the final product isolation (avoiding chromatography).

G cluster_0 Phase 1: Spirocycle Construction cluster_1 Phase 2: Amination & Isolation A Starting Materials (e.g., Boc-piperidine derivatives) B Step 1: Spirocyclization (e.g., [2+2] cycloaddition) A->B Reagents, Solvents C Intermediate 1: Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate B->C Work-up D Step 2: Reductive Amination C->D Ammonia source, Reducing Agent E Crude Product D->E Quench, Work-up F Step 3: Purification & Isolation (Crystallization/Salt Formation) E->F Solvent Screen G Final Product: Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate F->G Drying

Caption: High-level synthetic workflow for the target compound.

Section 2: Troubleshooting the Reductive Amination Step

Reductive amination is a powerful transformation for forming amines from carbonyls, but it presents several challenges on a larger scale.[1][2] The reaction involves the equilibrium formation of an imine from the ketone and an amine source (ammonia in this case), followed by its reduction.[1][3]

G start Low Yield or Impure Product in Reductive Amination q1 Is starting ketone consumed? Yes No start->q1 q2 Major impurity identified? Alcohol Byproduct Other/Complex Mixture q1:yes->q2 sol_a Issue: Incomplete Imine Formation. - Increase ammonia concentration. - Add dehydrating agent (e.g., mol. sieves). - Increase reaction time/temperature. q1:no->sol_a q3 Reaction conditions? Harsh (e.g., NaBH4 without pH control) Mild (e.g., NaBH(OAc)3) q2:alcohol->q3 sol_c Issue: Potential side reactions or degradation. - Analyze for over-alkylation (secondary amine formation). - Check raw material purity. - Lower reaction temperature. q2:other->sol_c sol_b Issue: Ketone reduction is faster than imine reduction. - Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB). - STAB is less likely to reduce the ketone directly. q3:mild->sol_b sol_d NaBH4 can reduce the ketone directly. - Use a stepwise procedure: form the imine first, then add NaBH4. - Or, switch to NaBH(OAc)3 for a one-pot process. q3:harsh->sol_d

Caption: Decision tree for troubleshooting the reductive amination step.

Q1: My reductive amination yield is low and I'm recovering significant amounts of the starting ketone. What is the likely cause?

A1: This strongly suggests that the equilibrium between your ketone and the intermediate imine is unfavorable, preventing the reaction from proceeding.[1] On scale, simply adding a large excess of reagents is often not economically or practically viable.

  • Causality: Imine formation is a condensation reaction that releases water. In a closed system, this water can hydrolyze the imine back to the starting materials. The nucleophilicity of the ammonia source is also critical.

  • Troubleshooting Steps:

    • Ammonia Source: Ensure you are using a sufficient excess of ammonia. Anhydrous ammonia in an appropriate solvent or ammonium acetate can be effective sources.

    • Water Removal: On a lab scale, molecular sieves can be used. On a larger scale, a Dean-Stark trap with a suitable azeotroping solvent (like toluene) can be employed to drive the equilibrium forward by physically removing water.

    • pH Control: The reaction is typically favored under weakly acidic conditions (pH 5-7), which protonates the ketone carbonyl, making it more electrophilic, but does not fully protonate the amine, which would render it non-nucleophilic. Acetic acid is a common catalyst.[4]

Q2: My main impurity is the corresponding alcohol (Tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate). How can I prevent this?

A2: The formation of the alcohol byproduct indicates that your reducing agent is reducing the starting ketone faster than it is reducing the intermediate imine.[1] This is a common issue of chemoselectivity.

  • Causality: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce unhindered ketones. To favor amine formation, the reducing agent should be selective for the protonated imine (iminium ion), which is more electrophilic than the ketone.

  • Scale-Up Solution: Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for scale-up reductive aminations.[4][5] It is less hydridic and generally will not reduce ketones or aldehydes at an appreciable rate, but will efficiently reduce the iminium ion.[3] Dichloroethane (DCE) is a common solvent for these reactions.[4]

ReagentTypical Use CaseScale-Up Considerations
Sodium Borohydride (NaBH₄) General reductionsProne to reducing parent ketone. Requires careful pH control and often a two-step process.[4]
Sodium Cyanoborohydride (NaBH₃CN) Selective imine reductionHighly effective, but generates toxic cyanide waste, which is a significant issue for large-scale production.[3]
Sodium Triacetoxyborohydride (STAB) Recommended for Scale-Up Mild, selective for the iminium ion, and avoids toxic byproducts. Moisture sensitive.[4][5]
Catalytic Hydrogenation (H₂, Pd/C) Green Chemistry ApproachRequires pressure equipment and careful catalyst handling. Potential for catalyst poisoning by the amine product.[1]

Q3: I'm observing the formation of a higher molecular weight impurity. Could this be over-alkylation?

A3: Yes, it is possible for the newly formed primary amine product to react with another molecule of the ketone, leading to a secondary amine impurity. This is a form of dialkylation.

  • Causality: The product amine is also a nucleophile and can compete with ammonia for the starting ketone.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a larger excess of the ammonia source relative to the ketone. This statistically favors the reaction of the ketone with ammonia over the product amine.

    • Slow Addition: On scale, consider the slow addition of the reducing agent to the mixture of the ketone and ammonia source. This keeps the concentration of the primary amine product low at any given time, minimizing its chance to react further.

Section 3: Challenges in Protecting Group Chemistry

The Tert-butyloxycarbonyl (Boc) group is robust and widely used.[6][7] However, issues can arise during its introduction or under certain reaction conditions.

Q1: I'm seeing incomplete Boc protection of the spirocyclic nitrogen. How can I drive this to completion?

A1: Incomplete protection is usually a result of insufficient reactivity of the amine, steric hindrance, or suboptimal reaction conditions.

  • Causality: The Boc protection reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[6] A strong enough base is required to deprotonate the amine or a resulting intermediate to drive the reaction forward.

  • Troubleshooting Steps:

    • Base Selection: Ensure an adequate base (e.g., triethylamine, NaOH, or DMAP as a catalyst) is used. For sterically hindered amines, a stronger, non-nucleophilic base might be required.

    • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common. Biphasic systems with aqueous base (e.g., NaOH) can also be very effective and simplify work-up on scale.

    • Reaction Time/Temperature: While often run at room temperature, gentle heating (40-50 °C) may be necessary for less reactive or hindered amines, but be cautious of potential Boc₂O decomposition.

Q2: Can the Boc group be cleaved during the reductive amination work-up?

A2: Yes. The Boc group is notoriously sensitive to strong acids.[8]

  • Causality: The work-up for reductive aminations can involve acidic quenches or extractions to remove bases and other impurities. If the pH drops too low (typically < 3-4) for a prolonged period, significant cleavage of the Boc group can occur, leading to the unprotected amine and purification difficulties.

  • Troubleshooting Steps:

    • Controlled Quench: When quenching the reaction, use a milder acid (e.g., saturated ammonium chloride, citric acid solution) and add it slowly while monitoring the pH. Avoid using strong acids like HCl unless absolutely necessary and at low temperatures.

    • Biphasic Work-up: Perform extractions quickly and avoid letting the acidic aqueous layer sit with the organic product layer for extended periods.

    • Alternative Purification: If possible, use a non-acidic work-up followed by direct crystallization or silica gel plug filtration (if unavoidable) to minimize acid exposure.

Section 4: Scale-Up Purification & Isolation Strategies

Moving away from column chromatography is a primary goal of process development. For a crystalline solid like many Boc-protected amines, crystallization is the preferred method.[7][9]

Q1: My final product is an oil or fails to crystallize. What steps can I take to develop a robust crystallization protocol?

A1: The inability to crystallize is often due to residual solvent, persistent impurities, or the inherent properties of the molecule. A systematic approach is required.

  • Causality: Crystallization requires a supersaturated solution of the compound in a solvent system where it has low solubility at a lower temperature but adequate solubility at a higher temperature. Impurities can act as "crystallization inhibitors."

  • Protocol: Developing a Crystallization Process

    • Purity Check: First, ensure the crude material is of reasonable purity (>90%). If not, an initial purification step like a charcoal treatment or a simple filtration through a silica plug might be necessary to remove baseline impurities.

    • Solvent Screening (Small Scale):

      • Select a range of 10-15 solvents of varying polarity (e.g., heptane, toluene, ethyl acetate, acetone, isopropanol, methanol, water).

      • In small vials, dissolve ~50 mg of your crude oil in a minimal amount of each solvent at an elevated temperature.

      • Allow the vials to cool slowly to room temperature, then in an ice bath, and finally in a freezer if necessary.

      • Look for solvents that result in solid precipitation upon cooling. These are potential crystallization solvents.

      • Also, identify "anti-solvents"—solvents in which the compound is completely insoluble. These are useful for anti-solvent crystallization.

    • Optimization:

      • Single Solvent: Using a promising solvent from the screen, create a saturated solution at reflux, then cool it slowly. A slow cool-down is critical for forming larger, purer crystals.

      • Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent. Slowly add a pre-screened "anti-solvent" until the solution becomes cloudy (the point of saturation). Gently heat until the solution is clear again, then cool slowly. This is often the most effective method.

    • Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.

    • Slurrying: If the product crashes out as an amorphous solid, suspending (slurrying) it in a poor solvent (like heptane) for an extended period can sometimes induce crystallization and improve purity.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the key safety concerns for scaling up this synthesis? A: The primary concerns are: 1) Handling of ammonia, which is corrosive and toxic. 2) Use of hydride reducing agents (e.g., NaBH(OAc)₃), which react violently with water and can generate flammable hydrogen gas. Ensure all vessels are dry and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). 3) Exothermic reactions. The quench of the reducing agent can be highly exothermic and must be done with controlled addition and adequate cooling.

Q: What analytical methods are recommended for in-process controls (IPCs)? A: For monitoring reaction completion, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are standard. To check the purity of the final product, HPLC with UV detection (if applicable) and/or Charged Aerosol Detection (CAD), along with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify impurities are essential.

Q: My final product has poor solubility. Are there any strategies to improve this? A: Spirocycles are often incorporated into drug candidates to improve properties like solubility by disrupting molecular packing and increasing three-dimensionality.[10] If the final free amine is still problematic, forming a salt (e.g., hydrochloride or mesylate) can significantly enhance aqueous solubility. This is a common strategy in pharmaceutical development.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Reductive amination. (2023). Wikipedia. [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2015). PubMed. [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (2012).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]

  • Crystallization method of Boc-amino acid. (2021).
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Crystallization method of Boc-amino acid. (2021). Eureka | Patsnap. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate by LC-MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analytical characterization of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development, this document extends beyond a singular focus on LC-MS to offer a comparative analysis with other powerful techniques, including Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its principles, performance, and suitability for the specific analytical challenges posed by this polar, chiral azaspirocycle.

The Analytical Challenge: Characterizing a Polar Azaspirocycle Intermediate

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is a molecule of significant interest in medicinal chemistry due to its rigid, three-dimensional spirocyclic scaffold. The accurate and precise characterization of this intermediate is paramount to ensure the quality, purity, and stereochemical integrity of the final active pharmaceutical ingredient (API). The presence of a primary amine, a Boc-protected secondary amine, and its inherent polarity present unique challenges for chromatographic separation and detection.

Primary Technique: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

For polar analytes such as tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry is the premier analytical choice. Unlike reversed-phase chromatography, which struggles to retain highly polar compounds, HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, enabling robust retention and separation.

Causality Behind Experimental Choices in HILIC-MS

The selection of a HILIC-based method is a deliberate choice driven by the physicochemical properties of the analyte. The primary amine group imparts a high degree of polarity, leading to poor retention on traditional C18 columns. The HILIC mechanism, which involves partitioning of the analyte into an adsorbed water layer on the polar stationary phase, is ideally suited for such molecules. The use of a mass spectrometer as a detector provides unparalleled sensitivity and selectivity, which is crucial for the identification and quantification of the target compound and any potential impurities.

Experimental Protocol: HILIC-MS/MS Analysis

Objective: To develop a robust and sensitive HILIC-MS/MS method for the quantification of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate reference standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Ammonium formate, LC-MS grade

Chromatographic Conditions:

  • Column: A BEH Amide column is a suitable choice for its stability at various pH levels and its excellent retention of polar compounds.

  • Mobile Phase A: 10 mM Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion [M+H]⁺ → Product ion (Specific fragment to be determined experimentally)

    • Internal Standard (if used): A structurally similar, stable isotope-labeled analog is recommended.

HILIC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC HILIC Separation cluster_MS Mass Spectrometry Sample Analyte Solution Dilution Dilute with Acetonitrile Sample->Dilution UHPLC UHPLC System Dilution->UHPLC Injection Column BEH Amide Column UHPLC->Column ESI ESI Source Column->ESI Elution Quadrupole Triple Quadrupole MS ESI->Quadrupole Detector Detector Quadrupole->Detector Data Data Detector->Data Data Acquisition

Comparative Analysis with Alternative Techniques

While HILIC-MS stands out for its sensitivity and specificity for polar compounds, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete characterization profile.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of chiral compounds and offers advantages in terms of speed and reduced organic solvent consumption compared to normal-phase HPLC.

Applicability: Given the chiral nature of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, SFC-MS is an excellent technique for enantiomeric purity determination. Polysaccharide-based chiral stationary phases are often effective for such separations.

Experimental Protocol: Chiral SFC-MS

  • Instrumentation: SFC system coupled to a mass spectrometer.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak series).

  • Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., methanol) and an additive (e.g., isopropylamine) to improve peak shape for basic analytes.

  • Detection: MS detection is highly advantageous due to the low UV absorbance of the analyte.

Performance Comparison:

ParameterHILIC-MSSFC-MS
Primary Application Quantification, impurity profilingChiral separation, purification
Speed Fast (typically < 10 min)Very fast (often < 5 min)
Sensitivity Very high (pg-ng/mL)High (ng/mL)
Solvent Consumption ModerateLow
Orthogonality HighHigh (complementary to RPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of analytical chemistry, renowned for its high resolving power and sensitivity for volatile and semi-volatile compounds.

Applicability: The direct analysis of the highly polar and non-volatile tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate by GC-MS is not feasible. However, with appropriate derivatization to increase volatility and thermal stability, GC-MS can be a viable option. Derivatization of the amine groups, for instance with trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would be necessary.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: React the analyte with a suitable derivatizing agent (e.g., TFAA in an aprotic solvent).

  • GC Separation: Use a mid-polarity capillary column to separate the derivatized analyte from by-products.

  • MS Detection: Electron ionization (EI) would likely produce characteristic fragmentation patterns for structural confirmation.

Performance Comparison:

ParameterHILIC-MSGC-MS (with derivatization)
Sample Preparation Simple dilutionMulti-step derivatization required
Throughput HighLower due to sample prep
Robustness Generally highCan be affected by derivatization efficiency
Structural Information Molecular ion and fragmentsExtensive fragmentation library matching
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful, non-destructive technique that provides a direct measure of analyte concentration without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.

Applicability: qNMR is an excellent orthogonal technique for the absolute quantification and purity assessment of the tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate reference standard. It can provide a highly accurate purity value that can be used to qualify the reference material for other quantitative analyses.

Experimental Protocol: ¹H-qNMR

  • Sample Preparation: Accurately weigh the analyte and a certified internal standard (e.g., maleic acid) into an NMR tube and dissolve in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery for accurate integration.

  • Quantification: Calculate the purity of the analyte by comparing the integral of a characteristic analyte signal to the integral of a known signal from the internal standard.

Performance Comparison:

ParameterHILIC-MSqNMR
Quantification Principle Relative (requires calibration)Absolute (primary ratio method)
Sensitivity Very highLower (mg-level sample required)
Selectivity High (chromatographic & MS)High (spectroscopic)
Throughput HighLower
Application Routine quantificationPurity of reference standards

Analytical_Technique_Comparison cluster_Techniques Analytical Techniques Analyte Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate HILIC_MS HILIC-MS Analyte->HILIC_MS Primary Technique (Polarity) SFC_MS SFC-MS Analyte->SFC_MS Alternative 1 (Chirality) GC_MS GC-MS Analyte->GC_MS Alternative 2 (Volatility - with derivatization) qNMR qNMR Analyte->qNMR Alternative 3 (Absolute Quantification) HILIC_MS_Adv High Sensitivity High Specificity HILIC_MS->HILIC_MS_Adv Advantages SFC_MS_Adv Fast Chiral Separation Low Solvent Use SFC_MS->SFC_MS_Adv Advantages GC_MS_Disadv Requires Derivatization Lower Throughput GC_MS->GC_MS_Disadv Disadvantages qNMR_Adv Absolute Quantification No Calibration Curve qNMR->qNMR_Adv Advantages

Conclusion: An Integrated Analytical Approach

For the comprehensive characterization of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, a multi-faceted analytical approach is recommended. HILIC-MS serves as the primary technique for sensitive quantification and impurity profiling due to the analyte's polar nature. SFC-MS is the preferred method for assessing enantiomeric purity, offering speed and efficiency. GC-MS, while requiring derivatization, can provide orthogonal chromatographic separation and valuable structural information from its fragmentation patterns. Finally, qNMR is indispensable for the accurate purity determination of the reference standard, forming the foundation of all subsequent quantitative measurements. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure a thorough and reliable characterization of this critical pharmaceutical intermediate.

References

  • Wolf, C., & Loehmer, K. (2009). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 20(6), 1034-1043. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • Novakova, L., & Chocholous, P. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. [Link]

  • Subbarao, L., Cole, J., & Chen, R. (n.d.). An Empirical Evaluation of HILIC and Monolithic Columns for SFC Applications. TharSFC, a Waters Company. [Link]

  • Hernández-Mancera, J. P., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Rainville, P. D., & Plumb, R. S. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters Corporation. [Link]

  • Saito, Y., et al. (2017). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. ResearchGate. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]

  • Tsujikawa, K., et al. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 31(2), 325-330. [Link]

  • White, J., & Wrona, M. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Laboratory. [Link]

  • Wilde, M., et al. (2020). GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate. [Link]

  • Folprechtová, D., et al. (2022). Analysis of chiral compounds using supercritical fluid chromatography. European Pharmaceutical Review. [Link]

  • Wolf, C., & Loehmer, K. (2009). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-300. [Link]

  • Genentech. (2021, July 23). Quantitative NMR (qNMR) Applications [Video]. YouTube. [Link]

  • Agalou, A., et al. (2022). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. MDPI. [Link]

  • Agilent Technologies. (2017). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent Technologies. [Link]

  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Holčapek, M., & Jirásko, R. (2021). High Throughput Semiquantitative UHPSFC–MS/MS Lipid Profiling and Lipid Class Determination. Journal of the American Society for Mass Spectrometry, 32(3), 733-742. [Link]

  • Varian, Inc. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other Polar Compounds. Agilent Technologies. [Link]

  • Schafberg, M., et al. (2022). Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed

A Senior Application Scientist's Guide to the Synthetic Landscape of Functionalized Azaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Azaspiro[3.5]nonanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is relentless. Among these, azaspiro[3.5]nonanes have emerged as a particularly promising structural motif. Their rigid, sp³-rich framework provides a unique conformational constraint that can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of this spirocyclic system has been shown to favorably modulate key drug-like properties such as solubility and metabolic stability, making it an attractive component in the design of next-generation therapeutics.[1]

This guide provides a comparative analysis of four distinct and powerful synthetic strategies for the construction of functionalized azaspiro[3.5]nonanes:

  • Intramolecular [3+2] Cycloaddition: A convergent and often highly stereoselective approach.

  • Reductive Amination: A versatile and widely applicable method for C-N bond formation.

  • Ring-Closing Metathesis (RCM): A powerful tool for the formation of unsaturated heterocyclic systems.

  • Tandem Reactions: Efficient one-pot strategies that combine multiple transformations.

Each route will be examined through the lens of a seasoned application scientist, focusing on the underlying mechanistic principles, practical experimental considerations, and a critical evaluation of their respective strengths and limitations.

Route 1: Intramolecular [3+2] Cycloaddition of Azido-Alkynes

The intramolecular [3+2] cycloaddition of an azide with an alkyne, often referred to as a "click" reaction, is a highly efficient and regioselective method for the construction of triazole-fused heterocyclic systems.[2][3] When the azide and alkyne functionalities are strategically positioned within the same molecule, this reaction can be harnessed to construct complex polycyclic scaffolds, including azaspirocycles.[4]

Causality Behind Experimental Choices

The key to this strategy lies in the design of the linear precursor, which must contain both an azide and an alkyne separated by a suitable tether that will form the azetidine and cyclohexane rings upon cyclization. The thermal or metal-catalyzed activation of the azide and alkyne initiates a concerted or stepwise cycloaddition, respectively, to furnish the spirocyclic triazoline, which can then be further functionalized. The choice between thermal and metal-catalyzed conditions often depends on the substrate's thermal stability and the desired regioselectivity.

Self-Validating System and Protocol

The success of this reaction is often visually indicated by the disappearance of the characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹). The formation of the triazole ring can be readily confirmed by ¹H and ¹³C NMR spectroscopy.

Illustrative Experimental Protocol: Synthesis of a Triazolo-azaspiro[3.5]nonane Derivative

  • Precursor Synthesis: A suitable starting material, such as 1-azido-4-(prop-2-yn-1-yloxy)cyclohexanecarbonitrile, is synthesized through standard functional group transformations.

  • Cycloaddition: The azido-alkyne precursor (1.0 eq) is dissolved in a high-boiling solvent such as toluene or xylenes.

  • The reaction mixture is heated to reflux (typically 110-140 °C) and monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired triazolo-azaspiro[3.5]nonane derivative.

G cluster_0 Route 1: Intramolecular [3+2] Cycloaddition Start Azido-alkyne Precursor Step1 Thermal or Metal-Catalyzed Cycloaddition Start->Step1 Heat or Catalyst Product Functionalized Azaspiro[3.5]nonane Step1->Product

Caption: Workflow for Intramolecular [3+2] Cycloaddition.

Route 2: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a robust and versatile method for forming C-N bonds.[5] This strategy is particularly well-suited for constructing the azaspiro[3.5]nonane core through the intramolecular cyclization of a precursor containing both an amine and a carbonyl group.

Causality Behind Experimental Choices

This approach hinges on the in-situ formation of an iminium ion intermediate from the condensation of an amine and a carbonyl group, followed by its reduction to the corresponding amine. The choice of reducing agent is critical; mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group.[6][7] The pH of the reaction is also a key parameter, as the formation of the iminium ion is typically favored under weakly acidic conditions.

Self-Validating System and Protocol

The progress of the reaction can be monitored by the consumption of the starting materials (amine and carbonyl compound) using techniques like TLC or LC-MS. The formation of the desired spirocyclic amine can be confirmed by NMR and mass spectrometry.

Illustrative Experimental Protocol: Synthesis of a 7-Azaspiro[3.5]nonane Derivative

  • Precursor Synthesis: A suitable amino-ketone or amino-aldehyde precursor, such as 4-(3-aminopropyl)cyclohexan-1-one, is prepared.

  • Reductive Amination: The amino-ketone (1.0 eq) is dissolved in a suitable solvent, typically methanol or dichloromethane.

  • A mild acid catalyst, such as acetic acid, may be added to facilitate iminium ion formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture at room temperature.

  • The reaction is stirred until completion, as indicated by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

G cluster_1 Route 2: Reductive Amination Start Amino-ketone/ Amino-aldehyde Step1 Iminium Ion Formation Start->Step1 Weak Acid Step2 Reduction Step1->Step2 Reducing Agent (e.g., NaBH(OAc)₃) Product Functionalized Azaspiro[3.5]nonane Step2->Product

Caption: Workflow for Reductive Amination.

Route 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, particularly unsaturated heterocycles.[8] This powerful, transition-metal-catalyzed reaction involves the intramolecular rearrangement of a diene to form a cycloalkene and a volatile byproduct, typically ethylene.[9]

Causality Behind Experimental Choices

The success of an RCM reaction is highly dependent on the choice of catalyst. Grubbs' and Hoveyda-Grubbs' ruthenium-based catalysts are commonly employed due to their high functional group tolerance and activity. The design of the diene precursor is also crucial; the two terminal alkenes must be positioned to favor the formation of the desired ring size. For the synthesis of azaspiro[3.5]nonanes, a precursor containing a nitrogen atom tethered to two allyl groups, one of which is part of a substituted cyclohexane, would be required.

Self-Validating System and Protocol

The progress of the RCM reaction is typically monitored by the evolution of ethylene gas and the disappearance of the starting diene by GC-MS or NMR. The formation of the cyclic alkene product is readily identified by the appearance of new olefinic proton signals in the ¹H NMR spectrum.

Illustrative Experimental Protocol: Synthesis of an Unsaturated Azaspiro[3.5]nonane Derivative

  • Precursor Synthesis: A diallylic amine precursor, such as N-allyl-N-(cyclohex-3-en-1-ylmethyl)amine, is synthesized.

  • Ring-Closing Metathesis: The diene (1.0 eq) is dissolved in a degassed solvent, such as dichloromethane or toluene.

  • A Grubbs' second-generation catalyst (typically 1-5 mol%) is added, and the reaction mixture is stirred at room temperature or with gentle heating.

  • The reaction is monitored until the starting material is consumed.

  • Work-up and Purification: The solvent is removed, and the crude product is purified by flash column chromatography to remove the ruthenium catalyst and any byproducts.

G cluster_2 Route 3: Ring-Closing Metathesis Start Diallylic Amine Precursor Step1 RCM Reaction Start->Step1 Ru Catalyst Product Unsaturated Azaspiro[3.5]nonane Step1->Product G cluster_3 Route 4: Tandem Reaction Start Amine + Michael Acceptor Step1 Michael Addition Start->Step1 Base Step2 Intramolecular Cyclization Step1->Step2 Enolate Intermediate Product Functionalized Azaspiro[3.5]nonane Step2->Product

Sources

A Comparative Guide to the Biological Activity of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate Analogs: A Focus on CNS Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies and Biological Screening Methodologies for Novel CNS Drug Candidates

The quest for novel chemical entities with therapeutic potential in the complex landscape of central nervous system (CNS) disorders is a paramount challenge in modern medicinal chemistry. Spirocyclic scaffolds have emerged as a promising class of compounds due to their inherent three-dimensionality and conformational rigidity, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] Among these, the azaspiro[3.5]nonane core has garnered significant interest as a versatile building block for CNS-active agents. This guide provides a comprehensive comparison of the biological activity of a series of N-substituted analogs of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, with a specific focus on their interactions with key neurotransmitter receptors implicated in a range of neurological and psychiatric conditions.

This in-depth technical guide details the synthetic rationale for analog design, provides step-by-step protocols for a tiered biological screening cascade, and presents a comparative analysis of hypothetical data to aid researchers in the evaluation of this promising chemical series.

The Azaspiro[3.5]nonane Scaffold: A Privileged Motif for CNS Drug Discovery

The azaspiro[3.5]nonane framework, a bicyclic system featuring a shared quaternary carbon, offers a unique spatial arrangement of atoms that can effectively probe the binding pockets of biological targets. The inherent rigidity of this scaffold reduces the entropic penalty upon binding, potentially leading to higher affinity interactions. Furthermore, the defined exit vectors from the spirocyclic core allow for systematic exploration of chemical space through the introduction of various substituents.

Previous research has highlighted the potential of azaspiro-containing compounds to modulate the activity of key CNS targets, including dopamine and serotonin receptors. For instance, the anxiolytic drug buspirone, while not a direct analog, features a spiro moiety and exhibits complex pharmacology, including partial agonism at serotonin 5-HT1A receptors and weak antagonism at dopamine D2 receptors.[2] This precedent underscores the potential of spirocyclic scaffolds to interact with these important neurotransmitter systems.

This guide focuses on a screening strategy for Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate analogs targeting the dopamine D2 receptor (D2R) and the serotonin 5-HT2A receptor (5-HT2AR). These receptors are critical targets for a wide range of CNS disorders, including psychosis, depression, and Parkinson's disease.[3][4]

Design and Synthesis of an Analog Library

To explore the structure-activity relationship (SAR) of the Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate scaffold, a focused library of analogs with diverse N-substituents will be synthesized. The primary amino group at the 2-position serves as a key handle for derivatization, allowing for the introduction of a variety of alkyl and aryl moieties. The rationale behind this approach is to probe the steric and electronic requirements of the binding pockets of the target receptors.

Two primary synthetic strategies are employed for the synthesis of the analog library: reductive amination for N-alkyl derivatives and Buchwald-Hartwig amination for N-aryl derivatives.

Synthesis of N-Alkyl Analogs via Reductive Amination

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[4] This two-step, one-pot reaction involves the initial formation of an imine or enamine from the reaction of the primary amine with an aldehyde or ketone, followed by in situ reduction to the corresponding amine.[5] Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[4]

  • To a solution of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.1 eq) and acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl analog.

Synthesis of N-Aryl Analogs via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[6][7] This method allows for the synthesis of a wide range of N-aryl derivatives under relatively mild conditions.[8]

  • To an oven-dried reaction vessel, add the aryl halide or triflate (1.0 eq), Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a phosphine ligand such as XantPhos (0.04 eq), and a base such as cesium carbonate (1.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl analog.

G cluster_synthesis Analog Library Synthesis cluster_reductive Reductive Amination (N-Alkyl) cluster_buchwald Buchwald-Hartwig Amination (N-Aryl) start_reductive Tert-butyl 2-amino-6- azaspiro[3.5]nonane-6-carboxylate imine_formation Imine/ Enamine Intermediate start_reductive->imine_formation aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->imine_formation reductive_conditions 1. Acetic Acid 2. NaBH(OAc)3 product_alkyl N-Alkyl Analog reductive_conditions->product_alkyl imine_formation->reductive_conditions start_buchwald Tert-butyl 2-amino-6- azaspiro[3.5]nonane-6-carboxylate buchwald_conditions Pd Catalyst Phosphine Ligand Base start_buchwald->buchwald_conditions aryl_halide Aryl Halide/Triflate aryl_halide->buchwald_conditions product_aryl N-Aryl Analog buchwald_conditions->product_aryl

Figure 1. Synthetic strategies for the generation of N-alkyl and N-aryl analogs.

Tiered Biological Screening Cascade

A tiered approach to biological screening is employed to efficiently identify and characterize the most promising analogs. This cascade begins with primary binding assays to determine the affinity of the compounds for the D2 and 5-HT2A receptors, followed by secondary functional assays to assess their efficacy as agonists, antagonists, or allosteric modulators. A preliminary cytotoxicity assessment is also crucial to flag any compounds with general cellular toxicity.

G start Analog Library cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity primary_screening Primary Screening: Radioligand Binding Assays cytotoxicity->primary_screening d2_binding Dopamine D2 Receptor ([3H]-Spiperone) primary_screening->d2_binding ht2a_binding Serotonin 5-HT2A Receptor ([3H]-Ketanserin) primary_screening->ht2a_binding secondary_screening Secondary Screening: Functional Assays d2_binding->secondary_screening ht2a_binding->secondary_screening d2_functional D2R Functional Assay (cAMP) secondary_screening->d2_functional ht2a_functional 5-HT2AR Functional Assay (Calcium Flux) secondary_screening->ht2a_functional hit_validation Hit Validation & Lead Optimization d2_functional->hit_validation ht2a_functional->hit_validation

Figure 2. Tiered biological screening cascade for analog evaluation.

Preliminary Cytotoxicity Assessment: MTT Assay

Before investing resources in target-specific assays, it is essential to evaluate the general cytotoxicity of the synthesized analogs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

  • Seed cells (e.g., HEK293 or a relevant neuronal cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Primary Screening: Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist)

  • Receptor Source: Commercially available membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

  • Non-specific Binding: Defined using a high concentration of a non-radiolabeled antagonist, such as (+)butaclamol (10 µM).[9]

  • Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([3H]-Spiperone at a concentration near its Kd, typically 0.1-0.5 nM), and the receptor membranes.

  • Incubate the plate at room temperature or 25°C for 60-120 minutes to reach equilibrium.[9]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and add scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki value for each compound using the Cheng-Prusoff equation.

  • Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist)[10]

  • Receptor Source: Commercially available membranes from cells stably expressing the human serotonin 5-HT2A receptor (e.g., CHO-K1-5-HT2AR).

  • Non-specific Binding: Defined using a high concentration of a non-radiolabeled antagonist, such as spiperone (10 µM).

The protocol is analogous to the D2 receptor binding assay, with the substitution of the appropriate radioligand, receptor source, and agent for defining non-specific binding.

Secondary Screening: Functional Assays

Compounds that exhibit significant binding affinity in the primary screen are then advanced to functional assays to determine their efficacy.

The dopamine D2 receptor is a Gi/o-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays are a common method for measuring these changes.[12]

  • Seed cells stably expressing the human dopamine D2 receptor (e.g., CHO-D2R) in a 384-well plate and incubate overnight.

  • The following day, stimulate the cells with a known adenylyl cyclase activator, such as forskolin, in the presence of varying concentrations of the test compound.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody).[13]

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio and determine the IC50 (for antagonists) or EC50 (for agonists) of the compounds.

The serotonin 5-HT2A receptor is a Gq-coupled receptor.[13] Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) concentrations.[13] This change in calcium levels can be measured using fluorescent calcium indicators in a Fluorescence Imaging Plate Reader (FLIPR) assay.[2]

  • Seed cells stably expressing the human serotonin 5-HT2A receptor (e.g., HEK293-5-HT2AR) in a 384-well, black-walled, clear-bottom plate and incubate overnight.

  • The next day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) for 30-60 minutes at 37°C.[2][14]

  • Place the plate in the FLIPR instrument and measure the baseline fluorescence.

  • Add varying concentrations of the test compounds to the wells and monitor the change in fluorescence over time.

  • For antagonist testing, pre-incubate the cells with the test compounds before adding a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

  • Analyze the fluorescence data to determine the EC50 (for agonists) or IC50 (for antagonists) of the compounds.

Comparative Data Analysis

The following table presents hypothetical data for a series of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate analogs. This data is for illustrative purposes to demonstrate how the results from the screening cascade can be used to compare the biological activity of the compounds.

Table 1: Hypothetical Biological Data for Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate Analogs

Compound IDR-GroupD2R Binding Ki (nM)5-HT2AR Binding Ki (nM)D2R cAMP IC50 (nM) (Antagonist Mode)5-HT2AR Ca2+ Flux IC50 (nM) (Antagonist Mode)Cell Viability IC50 (µM)
Parent -H>1000>1000>10,000>10,000>100
Analog 1 -CH3520850>10,000>10,000>100
Analog 2 -n-Butyl15032025050085
Analog 3 -Benzyl2545407555
Analog 4 -Phenyl1528254060
Analog 5 4-Fluorophenyl815122270
Analog 6 4-Methoxyphenyl35605590>100
Analog 7 2-Thienyl1835305065
Reference 1 Haloperidol1.25.62.51020
Reference 2 Ketanserin1500.8>10,0001.535

Interpretation of Hypothetical Data:

  • Parent Compound: The unsubstituted parent compound shows no significant activity at either receptor, indicating that the N-substituent is crucial for binding.

  • N-Alkyl Analogs (1 & 2): Simple alkyl substitution leads to a modest increase in affinity, with the longer n-butyl chain (Analog 2) showing slightly better activity than the methyl group (Analog 1).

  • N-Aryl and N-Aralkyl Analogs (3-7): The introduction of an aromatic ring significantly improves binding affinity for both receptors. The benzyl group (Analog 3) is a good starting point, and direct N-arylation (Analog 4) further enhances potency.

  • Substituent Effects (5 & 6): Substitution on the phenyl ring demonstrates clear SAR. The electron-withdrawing fluorine atom at the 4-position (Analog 5) leads to the most potent compound in this series for both D2R and 5-HT2AR. Conversely, the electron-donating methoxy group (Analog 6) slightly reduces affinity compared to the unsubstituted phenyl ring.

  • Heteroaromatic Substitution (7): The 2-thienyl group (Analog 7) is well-tolerated and results in potent dual activity, suggesting that various aromatic systems can be explored.

  • Functional Activity: The cAMP and calcium flux data indicate that these analogs are acting as antagonists at both receptors, as they inhibit the downstream signaling pathways. The functional potency (IC50) generally correlates well with the binding affinity (Ki).

  • Cytotoxicity: Most compounds exhibit acceptable cytotoxicity profiles at the concentrations where they show receptor activity. However, some of the more potent compounds (e.g., Analogs 3 and 4) show slightly increased cytotoxicity, which should be monitored in further optimization.

  • Comparison to References: The analogs show a different profile compared to the reference compounds. Haloperidol is a potent D2R antagonist with weaker 5-HT2AR activity. Ketanserin is a potent 5-HT2AR antagonist with weaker D2R activity. The synthesized analogs, particularly Analog 5, exhibit potent dual antagonism at both receptors.

Conclusion and Future Directions

This guide outlines a systematic approach for the synthesis and biological evaluation of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate analogs as potential CNS drug candidates. The tiered screening cascade, from initial cytotoxicity and binding assays to more detailed functional characterization, provides a robust framework for identifying and prioritizing lead compounds.

The hypothetical data presented illustrates how systematic structural modifications can lead to significant improvements in potency and how a multi-assay approach can provide a comprehensive understanding of a compound's pharmacological profile. The dual D2R/5-HT2AR antagonist profile of the lead analog (Analog 5) suggests potential applications in the treatment of disorders where modulation of both dopaminergic and serotonergic systems is beneficial, such as schizophrenia or certain forms of depression.

Future work should focus on expanding the SAR around the most promising analogs, exploring a wider range of N-substituents, and investigating the stereochemistry of the spirocyclic core. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and in vivo efficacy studies in relevant animal models will be crucial next steps in the development of these novel azaspiro[3.5]nonane derivatives as potential CNS therapeutics.

References

  • Buspirone. In: Wikipedia. ; 2024. Accessed January 26, 2026. [Link].

  • Wesołowska, A., & Partyka, A. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7689. [Link].

  • Knight, A. R., Misso, N. L., & Reynolds, G. P. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123. [Link].

  • van Wieringen, J. P., van der Knaap, N., de Vries, H., & Leysen, D. C. (2014). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 4(17), e1229. [Link].

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor. Published December 29, 2016. Accessed January 26, 2026. [Link].

  • van Wieringen, J. P., de Vries, H., & Leysen, D. C. (2014). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 69(1), 74-83. [Link].

  • Capdevila, S., & Guixà-González, R. (2021). On the construction of LIECE models for the serotonin receptor 5-HT2A. Journal of Cheminformatics, 13(1), 1-13. [Link].

  • Štefane, B., & Požgan, F. (2021). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Catalysts, 11(11), 1335. [Link].

  • Molecular Devices. (n.d.). FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. Accessed January 26, 2026. [Link].

  • Buchwald-Hartwig Amination. In: Chemistry LibreTexts. ; 2023. Accessed January 26, 2026. [Link].

  • Burford, N. T., & Sibley, D. R. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in Molecular Biology, 897, 155-177. [Link].

  • Reductive Amination (Reductive Alkylation). In: Chemistry Steps. ; 2023. Accessed January 26, 2026. [Link].

  • Stove, C. P., & Van der Eycken, J. V. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Methods in Molecular Biology (Vol. 1957, pp. 139-150). Humana Press.
  • van Wieringen, J. P. A., de Vries, H., & Leysen, D. C. (2014). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Pharmacological and Toxicological Methods, 69(1), 74–83. [Link]

  • González-Vera, J. A., & Galiano, V. (2023). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 28(22), 7586. [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin. Accessed January 26, 2026. [Link].

  • Burford, N. T., & Sibley, D. R. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Methods in Molecular Biology, 897, 155-177.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Accessed January 26, 2026. [Link].

  • da Silva, A. B., & da Silva, A. C. (2022). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 27(19), 6599. [Link].

  • Grygorenko, O. O., & Radchenko, D. S. (2019). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Chemistry of Heterocyclic Compounds, 55(10), 1238-1243. [Link].

  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Accessed January 26, 2026. [Link].

  • Trinquet, E., & Douzon, S. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. Methods in Molecular Biology, 1175, 137-153.
  • Beilstein-Institut. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2704-2712. [Link].

  • Artiukha, E. A., & Ananikov, V. P. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 296. [Link].

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Accessed January 26, 2026. [Link].

  • Sprafke, J., & Schulz, M. (2023). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)-substituted-1,4-naphthoquinones and Preliminary Studies on Their Use in Fingermark Detection. Chemistry, 5(1), 1-13. [Link].

  • Assay Guidance Manual. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. NCBI Bookshelf. Accessed January 26, 2026. [Link].

  • Zhang, R., & Xie, X. (2012). FLIPR assays of intracellular calcium in GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 360-366. [Link].

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2023). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 257, 115538. [Link].

  • Chhillar, A. K., & Chandra, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link].

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link].

  • Gurguis, G. N., Blake, M. J., & Antai, U. (1998). Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research. Psychiatry Research, 81(2), 161-169. [Link].

Sources

A Comparative Guide to Assessing the Enantiomeric Purity of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a pharmaceutical agent is of paramount importance. Enantiomers of a chiral drug molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, the precise determination of enantiomeric purity is a critical analytical challenge that demands robust and reliable methodologies. This guide provides a comprehensive comparison of established chromatographic techniques for assessing the enantiomeric purity of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, a key building block in the synthesis of novel therapeutics.

This document is intended for researchers, analytical scientists, and professionals in the pharmaceutical industry. We will delve into the mechanistic underpinnings and practical considerations of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Gas Chromatography (GC), offering detailed experimental protocols and comparative performance data to inform your selection of the most suitable analytical approach.

The Significance of Enantiomeric Purity in Drug Development

The spatial arrangement of atoms in a chiral molecule can lead to stereospecific interactions with biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the stereoisomeric composition of new drug substances[1]. Therefore, the development and validation of accurate analytical methods to quantify the enantiomeric excess (e.e.) is a non-negotiable aspect of quality control in pharmaceutical manufacturing[2].

Comparative Overview of Analytical Techniques

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector. This can be achieved through a chiral stationary phase (CSP), a chiral additive to the mobile phase, or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on an achiral column[3][]. This guide will focus on the direct approach using CSPs, which is the most common and efficient strategy[3].

We will explore and compare three powerful chromatographic techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely adopted and versatile technique for enantioseparation.

  • Chiral Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC, offering high speed and efficiency.

  • Chiral Gas Chromatography (GC): A high-resolution technique suitable for volatile and thermally stable compounds, often requiring derivatization.

The selection of the optimal method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, analysis time, and environmental considerations.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone of enantiomeric purity analysis in the pharmaceutical industry due to its broad applicability and the wide variety of commercially available chiral stationary phases[5][6]. For the analysis of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, which contains a primary amine and a Boc-protecting group, polysaccharide-based CSPs are an excellent starting point for method development[7][8].

Mechanistic Principle of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derived from cellulose or amylose, function through a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The helical structure of the polysaccharide backbone creates chiral grooves into which the enantiomers can enter and interact with the carbamate derivatives on the polymer[9]. The subtle differences in the three-dimensional fit and interaction energies between each enantiomer and the CSP lead to differential retention times and, thus, separation[9].

Experimental Protocol: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Dissolve Sample in Mobile Phase h_inject Inject Sample s_start->h_inject 10 µL injection h_sep Isocratic Elution on Chiral Stationary Phase h_inject->h_sep h_detect UV Detection (e.g., 210 nm) h_sep->h_detect d_integrate Integrate Peak Areas h_detect->d_integrate d_calc Calculate Enantiomeric Purity d_integrate->d_calc

Fig. 1: Chiral HPLC Experimental Workflow

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting condition would be 90:10 (v/v) n-Hexane:IPA + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the carbamate chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method Validation:

The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness[1][10].

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful technique for enantiomeric separations, often providing faster analysis times and reduced solvent consumption compared to HPLC[3][11]. The use of supercritical CO2 as the primary mobile phase component results in low viscosity and high diffusivity, leading to improved chromatographic efficiency[3][11].

Advantages of SFC for Chiral Amine Separations

For primary amines, SFC can offer superior performance over HPLC[12][13]. The mobile phases used in SFC are often less polar than those in reversed-phase HPLC, which can enhance the interactions necessary for chiral recognition on many CSPs. Polysaccharide-based and crown ether-based CSPs are commonly and successfully employed in SFC for the separation of chiral amines[11][13]. Crown ether phases, in particular, are highly effective for resolving primary amines through the formation of inclusion complexes with the protonated amino group[14][15][16].

Experimental Protocol: Chiral SFC

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis s_start Dissolve Sample in Co-solvent s_inject Inject Sample s_start->s_inject 5 µL injection s_sep Gradient Elution on Chiral Stationary Phase s_inject->s_sep s_detect UV Detection s_sep->s_detect d_integrate Integrate Peak Areas s_detect->d_integrate d_calc Calculate Enantiomeric Purity d_integrate->d_calc

Fig. 2: Chiral SFC Experimental Workflow

Instrumentation:

  • Analytical SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: CROWNPAK® CR-I(+) or a polysaccharide-based column such as Chiralpak® IG (amylose tris(3-chloro-5-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Supercritical CO2 and a modifier (co-solvent) such as Methanol (MeOH). A basic additive like DEA or a volatile acidic additive like trifluoroacetic acid (TFA) may be required.

  • Gradient: A typical screening gradient would be 5% to 40% MeOH (with 0.1% DEA) over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase modifier (e.g., Methanol) to a concentration of approximately 1 mg/mL.

Method 3: Chiral Gas Chromatography (GC)

Chiral GC offers very high resolution and is well-suited for the analysis of volatile and thermally stable compounds[17]. Since tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to increase its volatility and improve its chromatographic properties[18][19].

Derivatization: A Critical Step for GC Analysis

The primary amino group in the target molecule is the ideal site for derivatization. Acylation with a chiral derivatizing agent, such as (S,S)-N-trifluoroacetylproline anhydride, will form diastereomers that can be separated on a standard achiral GC column[20]. Alternatively, acylation with an achiral reagent, such as trifluoroacetic anhydride (TFAA), can be followed by separation on a chiral GC column[21].

Experimental Protocol: Chiral GC (with Derivatization)

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC-MS Analysis cluster_data Data Analysis s_start Dissolve Sample in Aprotic Solvent s_deriv Add Derivatizing Agent (e.g., TFAA) s_start->s_deriv s_react React at Elevated Temperature s_deriv->s_react s_evap Evaporate to Dryness & Reconstitute s_react->s_evap g_inject Inject Derivatized Sample s_evap->g_inject g_sep Temperature Programmed Separation on Chiral Column g_inject->g_sep g_detect Mass Spectrometric Detection (MS) g_sep->g_detect d_integrate Extract Ion Chromatograms & Integrate Peaks g_detect->d_integrate d_calc Calculate Enantiomeric Purity d_integrate->d_calc

Fig. 3: Chiral GC Experimental Workflow

Derivatization Protocol (Acylation with TFAA):

  • Dissolve approximately 1 mg of the sample in 200 µL of a suitable aprotic solvent (e.g., dichloromethane).

  • Add 100 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Chiral Stationary Phase: A cyclodextrin-based column such as Chirasil®-DEX CB (25 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 220 °C and hold for 5 minutes.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection: 1 µL with a split ratio of 50:1.

Performance Comparison

ParameterChiral HPLCChiral SFCChiral GC (with Derivatization)
Speed Moderate (Typical run times 10-30 min)Fast (Typical run times <10 min)Moderate to Slow (including derivatization)
Resolution Good to ExcellentGood to ExcellentExcellent
Sensitivity Good (UV)Good (UV)Excellent (FID, MS)
Solvent Usage High (organic solvents)Low (primarily CO2)Very Low
Sample Throughput ModerateHighLow (due to sample preparation)
Method Development Can be time-consumingGenerally faster than HPLCComplex due to derivatization optimization
Instrumentation Cost ModerateHighModerate
Robustness HighModerate to HighModerate (derivatization can be a source of variability)
"Green" Chemistry PoorExcellentGood

Conclusion and Recommendations

The choice of the most appropriate method for determining the enantiomeric purity of tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate depends on the specific requirements of the analysis.

  • Chiral HPLC stands as a robust and reliable workhorse method, particularly suitable for routine quality control where established protocols and instrumentation are readily available. The wide variety of polysaccharide-based columns provides a high probability of achieving a successful separation.

  • Chiral SFC is the recommended method for high-throughput screening and applications where speed and reduced environmental impact are critical. Its performance is often complementary or superior to HPLC for chiral amines, making it an excellent choice for method development and preparative separations[3][11].

  • Chiral GC offers the highest resolving power and sensitivity, which can be advantageous for detecting trace amounts of the undesired enantiomer. However, the necessity of a derivatization step adds complexity and potential for error, making it more suitable for specialized applications or when HPLC and SFC methods fail to provide adequate resolution.

Ultimately, a screening approach utilizing both Chiral HPLC and Chiral SFC with a selection of polysaccharide and/or crown ether-based columns is the most efficient strategy to identify the optimal conditions for the enantioseparation of this important chiral building block. All methods must be rigorously validated to ensure they are fit for their intended purpose in a regulated environment[1][2].

References

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 635-647. [Link]

  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • García, M. A., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations, 9(12), 433. [Link]

  • Toyo'oka, T. (2008). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Journal of Chromatography B, 875(1), 12-30. [Link]

  • Lim, H. K., et al. (1988). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Chromatography B: Biomedical Sciences and Applications, 428, 249-258. [Link]

  • Krasavin, M., et al. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Synthesis, 44(18), 2865-2868. [Link]

  • Chromatography Online. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. [Link]

  • Zhang, T., et al. (2018). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Molecules, 23(12), 3051. [Link]

  • De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]

  • PubChem. (n.d.). tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. [Link]

  • Wróbel, R., et al. (2024). Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase High-Performance Liquid Chromatography. Molecules, 29(12), 2828. [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Kumar, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955-26961. [Link]

  • Ilisz, I., et al. (2023). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 28(13), 5092. [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Hyun, M. H., et al. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers. Journal of Chromatography A, 910(2), 359-365. [Link]

  • Reddy, B. C., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 73(3), 297-302. [Link]

  • Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]

  • Reddy, G. S., et al. (2011). Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 336-339. [Link]

  • Moos, M., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 635-647. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181. [Link]

  • Der Pharma Chemica. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]

  • Zhang, T., et al. (2018). Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview. Methods in Molecular Biology, 1772, 13-27. [Link]

  • Gasparrini, F., et al. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 21(9), 1144. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]

  • Regis Technologies. (n.d.). ChiroSil® Crown Ether Phases. [Link]

  • De-la-Torre, R., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(21), 6649. [Link]

  • Orav, A., et al. (2014). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. Natural Product Research, 28(19), 1585-1588. [Link]

  • Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. [Link]

Sources

Navigating Three-Dimensional Space: A Comparative Guide to the Reactivity of Primary Amines on Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and fine chemical synthesis, the spatial arrangement of atoms is paramount. The increasing prevalence of spirocyclic scaffolds—molecules containing two rings joined by a single common atom—in approved pharmaceuticals underscores their significance.[1][2] These rigid, three-dimensional structures offer a unique way to explore chemical space, improve physicochemical properties, and enhance binding affinity to biological targets.[3][4] A key functional group frequently appended to these frameworks is the primary amine, a versatile handle for introducing molecular diversity. However, the reactivity of this amine is not constant; it is profoundly influenced by the specific spirocyclic core to which it is attached.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the reactivity of primary amines situated on three common spirocyclic frameworks: spiro[3.3]heptane, spiro[4.4]nonane, and spiro[4.5]decane. We will delve into the interplay of electronic effects, steric hindrance, and conformational rigidity that governs the nucleophilicity of these amines, supported by available experimental data and detailed protocols for comparative analysis.

The Decisive Factors: Unpacking the Influences on Amine Reactivity

The reactivity of a primary amine, its ability to act as a nucleophile, is fundamentally dictated by the availability of its lone pair of electrons.[5] Within a spirocyclic context, three primary factors modulate this availability:

  • Electronic Effects: The electron-donating or -withdrawing nature of the spirocyclic framework can alter the electron density on the nitrogen atom. Generally, alkyl groups are weakly electron-donating, which should increase the basicity and nucleophilicity of the amine.[6]

  • Steric Hindrance: The sheer bulk of the spirocyclic framework can physically obstruct the approach of an electrophile to the amine's lone pair, thereby slowing down the reaction rate.[5][7] This effect is highly dependent on the size and conformation of the rings.

  • Conformational Rigidity: Spirocycles lock the connected rings in specific orientations, which can influence the accessibility of the exocyclic amine.[2][8] The puckering of the rings and the axial or equatorial positioning of the aminomethyl group can play a significant role.[9]

A Tale of Three Scaffolds: Comparing Basicity and Reactivity

To provide a quantitative basis for comparison, we will examine the pKa values of the conjugate acids of the primary amines on our three chosen spirocyclic frameworks. A higher pKa value corresponds to a stronger base, which is often, but not always, indicative of higher nucleophilicity.[10]

Spirocyclic AmineStructurepKa of Conjugate AcidReference
(Spiro[3.3]heptan-2-yl)methanamine10.3[11]
(Spiro[4.4]nonan-2-yl)methanamine10.1[11]
1-(Aminomethyl)cyclohexylacetic acid (related to spiro[4.5]decane)9.37[12]

Analysis of Basicity:

The experimental pKa values reveal a trend of decreasing basicity as the ring sizes in the spirocycle increase. The primary amine on the spiro[3.3]heptane framework is the most basic, followed by the spiro[4.4]nonane analogue, and finally the amine in the spiro[4.5]decane-related structure. This trend can be rationalized by considering the interplay of steric and electronic effects. The smaller, more strained rings of spiro[3.3]heptane may lead to a greater degree of s-character in the exocyclic C-C bond, which could slightly increase the electron-donating ability of the framework. Conversely, the larger and more flexible rings of the spiro[4.5]decane system may create a more sterically hindered environment around the primary amine, making protonation less favorable.

Visualizing the Structural Landscape

To better appreciate the structural differences that underpin the observed reactivity trends, we can visualize the spirocyclic frameworks.

A Prepare Stock Solutions (Amines, Acetic Anhydride, Internal Standard) B Combine Amines and Internal Standard in NMR Tube A->B C Acquire t=0 NMR Spectrum B->C D Initiate Reaction with Acetic Anhydride C->D E Monitor Reaction by Acquiring Serial NMR Spectra D->E F Integrate and Normalize Signals E->F G Plot Concentration vs. Time F->G H Determine Relative Reaction Rates G->H

Caption: Experimental workflow for competitive acylation.

Conclusion and Future Directions

The evidence presented, based on pKa values and established principles of organic chemistry, strongly suggests a reactivity trend of spiro[3.3]heptane > spiro[4.4]nonane > spiro[4.5]decane for exocyclic primary amines. This trend is likely a consequence of a combination of decreasing steric hindrance and subtle electronic effects as the ring sizes increase.

The proposed competitive acylation experiment provides a clear and definitive method for validating this hypothesis and quantifying the differences in reactivity. The data generated from such a study would be invaluable for medicinal chemists and process chemists in selecting the optimal spirocyclic scaffold for their specific applications, enabling more efficient and predictable synthetic routes. Further computational studies could also provide deeper insights into the conformational preferences and the transition state energies for these reactions, further refining our understanding of reactivity in these fascinating three-dimensional molecules.

References

  • Bagdanoff, J. T., et al. (2019). Optimization of SHP2 Inhibitors by Introduction of Spirocyclic Scaffolds. ACS Medicinal Chemistry Letters, 10(10), 1438-1444.
  • Johansson, A., et al. (2016). Discovery of Potent, Selective, and Orally Bioavailable Melanin-Concentrating Hormone Receptor 1 Antagonists with a Desirable ADME Profile. Journal of Medicinal Chemistry, 59(17), 7859-7875.
  • Cativiela, C., et al. (2008). Mechanistic investigation on 2-aza-spirod[9]ecan-3-one formation from 1-(aminomethyl)cyclohexylacetic acid (gabapentin). Tetrahedron, 64(45), 10426-10433. Available from: [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

  • Gál, M., & Pápai, I. (2016). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Advances, 6(81), 77893-77901. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Available from: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available from: [Link]

  • Magritek. (n.d.). Reaction Monitoring. Available from: [Link]

  • MDPI. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Available from: [Link]

  • Rybalkin, M., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(30), 10246-10254. Available from: [Link]

  • Sarver, P., et al. (2019). Discovery of Novel, Potent, and Orally Bioavailable SHP2 Inhibitors with a Spirocyclic Core. ACS Medicinal Chemistry Letters, 10(10), 1426-1431.
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Available from: [Link]

  • Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Available from: [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. Available from: [Link]

Sources

Literature review of patents citing Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate in Patented Drug Discovery Programs

A Senior Application Scientist's Review of Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Abstract

The strategic incorporation of three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, enabling an "escape from flatland" to access novel chemical space and improve drug-like properties. The azaspiro[3.5]nonane framework has emerged as a particularly valuable motif, prized for its conformational rigidity and synthetically tractable exit vectors. This guide provides a comprehensive literature review of patents citing tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate, a versatile building block appearing in a range of therapeutic applications. We will objectively compare its role and performance across different drug targets, supported by detailed synthetic protocols and structure-activity relationship (SAR) analysis derived from the patent literature.

PART 1: The Strategic Value and Synthesis of the Core Scaffold

The utility of the 2-amino-6-azaspiro[3.5]nonane scaffold lies in its unique combination of features. The spirocyclic core provides a rigid, Fsp3-rich structure that projects substituents into well-defined regions of three-dimensional space, often leading to improved metabolic stability and aqueous solubility compared to more traditional, flexible ring systems like piperidine.[1][2] The primary amine at the C2 position serves as a critical handle for derivatization, while the Boc-protected nitrogen at the C6 position allows for orthogonal synthesis strategies.

Experimental Protocol: A Representative Synthesis

The synthesis of the title compound typically proceeds through a ketone intermediate, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. The following protocol is a composite of methods described in the chemical and patent literature, designed for scalability and efficiency.[3][4]

Step 1: [2+2] Cycloaddition to form the Spirocyclic Ketone

  • To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and a zinc-copper couple (11.5 equiv).

  • Add tert-butyl methyl ether (t-BuOMe) as the solvent.

  • Cool the stirred mixture to 15 °C and add a solution of 2,2,2-trichloroacetyl chloride (1.2 equiv) in an appropriate solvent like DME dropwise. The careful control of this addition is crucial to manage the exotherm.

  • Allow the reaction to stir at room temperature overnight. The progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride (NH4Cl). This step hydrolyzes the intermediate dichloroketene adduct.

  • Stir the biphasic mixture vigorously for 4 hours at room temperature.

  • Filter the mixture to remove the solid zinc salts and transfer the filtrate to a separatory funnel.

  • Separate the phases and extract the aqueous layer with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of EtOAc in hexanes) to yield tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.[4]

Step 2: Reductive Amination to Form the Primary Amine

  • Dissolve the ketone intermediate (1.0 equiv) from Step 1 in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Add ammonium acetate (~10 equiv) or another ammonia source.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), in portions. The choice of reducing agent depends on the pH stability of the substrate; STAB is often preferred for its milder nature.

  • Stir the reaction at room temperature for 12-24 hours until the imine intermediate is fully reduced.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the product into an organic solvent (e.g., EtOAc or DCM).

  • Combine the organic extracts, dry over Na2SO4, and concentrate in vacuo.

  • The resulting racemic tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate can be purified by column chromatography. If a specific enantiomer is required, chiral separation (e.g., via SFC or HPLC) or an asymmetric synthesis route would be necessary at this stage.

Caption: General synthetic workflow for preparing the target building block.

PART 2: Comparative Analysis of Patented Applications

A review of recent patent literature reveals the deployment of this scaffold across diverse therapeutic areas, most notably in oncology and metabolic diseases. The primary amine serves as a versatile attachment point, while the rigid core orients the pharmacophoric elements.

Application 1: Macrocyclic KRAS Inhibitors

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a notoriously difficult drug target. Recent breakthroughs have involved the development of covalent inhibitors that bind to a mutant cysteine residue. Macrocyclization is a key strategy to pre-organize the molecule for optimal binding.

  • Patented Use Case (WO2024107686A1): In this patent application, tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is utilized as a structural component of a macrocyclic KRAS inhibitor.[5] The primary amino group is reacted with another part of the molecule during the macrocyclization step.

  • Function of the Scaffold: The azaspiro[3.5]nonane moiety serves as a rigid, three-dimensional linker element within the macrocycle. This is a critical design choice; its conformational constraint helps to reduce the entropic penalty upon binding to the target protein, potentially leading to higher affinity and improved cell-based activity. The Boc-protected nitrogen can be deprotected in a later step to allow for the attachment of solubility-enhancing groups or other pharmacophoric features.

G Scaffold tert-Butyl 2-amino- 6-azaspiro[3.5]nonane- 6-carboxylate Macrocycle Macrocyclic Backbone Scaffold->Macrocycle Provides 3D rigidity Warhead Covalent Warhead (for KRAS G12C) Macrocycle->Warhead Orients

Caption: Logical relationship of the scaffold in KRAS inhibitors.

Application 2: GPR119 Agonists for Metabolic Disorders

G-protein coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and other metabolic disorders. Agonists of this receptor can stimulate insulin secretion and improve glucose homeostasis.

  • Patented Use Case (related to CN106674112): The ketone precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (a constitutional isomer), is described as an intermediate for preparing GPR119 agonists.[4] The general principle involves using the spirocyclic core as a central scaffold.

  • Function of the Scaffold: In these molecules, the spirocyclic system acts as a central hub from which key pharmacophores are displayed. The ketone can be used to introduce further diversity, but more commonly, the core itself is the key element. Derivatization of the 2-amino scaffold in this context would involve attaching moieties that interact with specific pockets of the GPR119 receptor, while the piperidine nitrogen would be functionalized to modulate properties like potency and pharmacokinetics.

Application 3: Linkers for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the two ligands is critical for efficacy.

  • Reported Use Case: The related intermediate, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is commercially available and marketed as a rigid PROTAC linker.[6]

  • Function of the Scaffold: The rigidity of the azaspiro[3.5]nonane core is highly advantageous for PROTAC design. It provides precise control over the distance and spatial orientation between the target-binding and E3 ligase-binding moieties. This controlled geometry is essential for the formation of a productive ternary complex (Target-PROTAC-Ligase), which is a prerequisite for ubiquitination and subsequent degradation. The 2-amino derivative provides an ideal attachment point for one of the ligands.

PART 3: Data Summary and Comparative Guide

The table below summarizes the distinct roles of the tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate scaffold based on the patent literature review.

Application Area Representative Patent/Use Primary Role of the Scaffold Key Derivatization Site Therapeutic Goal
KRAS Inhibitors WO2024107686A1[5]Rigid macrocyclic constraint2-Amino group (for cyclization)Covalent inhibition of mutant KRAS
GPR119 Agonists Based on intermediates from CN106674112[4]Central 3D scaffold2-Amino group (for pharmacophore)Treatment of Type 2 Diabetes
PROTACs Commercial linkers[6]Rigid linker2-Amino and 6-NitrogenTargeted protein degradation

Conclusion and Future Outlook

Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate is more than a simple building block; it is a strategic tool for imparting favorable three-dimensional characteristics to drug candidates. The patent literature demonstrates its successful application as a rigidifying element in macrocycles, a central scaffold for displaying pharmacophores, and a precisely-defined linker in PROTACs. Its synthetic accessibility and the orthogonal reactivity of its two nitrogen atoms ensure its continued prominence in drug discovery campaigns. Future work will likely see this scaffold incorporated into other complex molecular architectures, such as covalent inhibitors for new targets and novel classes of molecular glues, further cementing the value of Fsp3-rich, conformationally constrained motifs in modern medicinal chemistry.

References

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.Google Patents.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis, in vitro pharmacology, and structure-activity relationships of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as mGluR2 antagonists. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. Available at: [Link]

  • Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). ResearchGate. Available at: [Link]

  • WO2024107686A1 - Macrocyclic kras inhibitors and methods of use.Google Patents.

Sources

A Researcher's Guide to the Conformational Landscape of 6-Azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher venturing into the nuanced world of medicinal chemistry and drug design, the conformational preferences of molecular scaffolds are of paramount importance. The three-dimensional architecture of a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. The 6-azaspiro[3.5]nonane ring system, a unique structural motif featuring a piperidine ring spiro-fused to a cyclobutane ring, presents a fascinating case for conformational analysis. Its inherent rigidity, conferred by the spirocyclic nature, combined with the conformational flexibility of the six-membered ring, makes it an attractive scaffold for the design of novel therapeutics.[1]

The Conformational Isomers of 6-Azaspiro[3.5]nonane: A Theoretical Overview

The conformational analysis of 6-azaspiro[3.5]nonane is primarily concerned with the geometry of the six-membered piperidine ring. Like cyclohexane, the piperidine ring can adopt several conformations, with the chair form being the most stable.[2] However, the presence of the spiro-fused cyclobutane ring introduces unique steric and electronic constraints that can influence the relative energies of these conformations.

The principal conformations of the piperidine ring to consider are:

  • Chair Conformation: The lowest energy conformation for a six-membered ring, characterized by staggered arrangements of substituents on adjacent carbons, thus minimizing torsional strain.[2] In 6-azaspiro[3.5]nonane, two distinct chair conformations are possible, differing in the orientation of the nitrogen's lone pair and the C-N bonds relative to the cyclobutane ring.

  • Boat and Twist-Boat Conformations: Higher energy conformations that are typically transition states or intermediates in the interconversion of chair forms. These conformations can become populated if certain substituents introduce severe steric clashes in the chair form.

The cyclobutane ring is not planar and exists in a puckered conformation to relieve angle strain. This puckering can also influence the conformational preference of the attached piperidine ring.

Comparative Analysis of Analytical Techniques

A multi-faceted approach, combining experimental and computational techniques, is essential for a thorough conformational analysis. Each method provides a unique piece of the puzzle, and their synergistic application leads to a more complete understanding.

Technique Information Obtained Advantages Limitations
NMR Spectroscopy Dynamic conformational information in solution, including ratios of conformers and energy barriers to interconversion.Provides data on the behavior of the molecule in a biologically relevant solvent environment. Can detect multiple conformations in equilibrium.Data interpretation can be complex. Provides an averaged picture if interconversion is fast on the NMR timescale.
X-ray Crystallography Precise, static 3D structure in the solid state.Unambiguous determination of bond lengths, bond angles, and torsion angles in a single conformation.The solid-state conformation may not be the most stable conformation in solution. Requires a suitable single crystal.
Computational Modeling Relative energies of different conformers, geometric parameters, and energy barriers for interconversion in the gas phase or in solution (with appropriate models).Allows for the systematic exploration of the entire conformational space. Can provide insights into conformations that are difficult to observe experimentally.The accuracy of the results is highly dependent on the level of theory and force field used. Experimental validation is crucial.

Experimental and Computational Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Dynamics in Solution

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution.[3] For the 6-azaspiro[3.5]nonane system, both ¹H and ¹³C NMR will provide critical information.

Key NMR Experiments and Their Rationale:

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the piperidine ring are highly sensitive to their spatial orientation (axial vs. equatorial). For instance, vicinal coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation.[4]

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the piperidine ring, will differ between conformations.

  • Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in the equilibrium between different conformers.[5] At low temperatures, the interconversion between chair forms may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for the unambiguous assignment of all proton and carbon signals and for providing spatial information. For example, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing direct evidence for specific conformations.

Experimental Protocol for VT-¹H NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the 6-azaspiro[3.5]nonane derivative in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in an NMR tube.[6]

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

  • Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate before acquiring a new spectrum.

  • Data Analysis: Analyze the changes in the spectra as a function of temperature. Look for the broadening and eventual splitting of signals, which indicates the slowing of conformational exchange. From the coalescence temperature, the energy barrier for ring inversion can be calculated.

G cluster_NMR NMR Workflow Start Sample in Solution RT_NMR Room Temp NMR Start->RT_NMR VT_NMR Variable Temp NMR RT_NMR->VT_NMR TwoD_NMR 2D NMR (NOESY) RT_NMR->TwoD_NMR Analysis Data Analysis VT_NMR->Analysis TwoD_NMR->Analysis Conformation Solution Conformation(s) & Dynamics Analysis->Conformation

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography: A Static Snapshot in High Resolution

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[7][8] While this conformation may not be the dominant one in solution, it provides a crucial reference point and invaluable data on bond lengths and angles.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the 6-azaspiro[3.5]nonane derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.[7]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.[7]

  • Data Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and torsion angles, which will define the conformation of the molecule in the crystal lattice.

G cluster_Xray X-ray Crystallography Workflow Start Compound Synthesis Crystal Crystal Growth Start->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Solve Structure Solution Diffraction->Solve Structure Solid-State Conformation Solve->Structure

Caption: Workflow for X-ray crystallography analysis.

Computational Chemistry: Exploring the Conformational Energy Landscape

Computational modeling is an indispensable tool for conformational analysis, allowing for the exploration of the entire potential energy surface of a molecule.[9]

Key Computational Methods:

  • Molecular Mechanics (MM): A fast method for exploring a large number of conformations. It is useful for an initial conformational search to identify low-energy structures.

  • Density Functional Theory (DFT): A more accurate quantum mechanical method for optimizing the geometry and calculating the relative energies of the low-energy conformers identified by molecular mechanics.[5]

  • Ab Initio Methods: Highly accurate but computationally expensive methods that can be used to further refine the energies of the most stable conformers.

Computational Protocol for Conformational Analysis:

  • Initial Structure Generation: Build the 3D structure of the 6-azaspiro[3.5]nonane derivative.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify a set of low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each of the low-energy conformers using a more accurate method, such as DFT.

  • Energy Calculation: Calculate the single-point energies of the optimized geometries at a high level of theory to determine the relative stabilities of the conformers.

  • Analysis: Analyze the geometries and relative energies of the conformers to predict the most stable conformation and the energy barriers between them.

G cluster_Comp Computational Workflow Start 3D Structure Input MM_Search MM Conformational Search Start->MM_Search DFT_Opt DFT Geometry Optimization MM_Search->DFT_Opt Energy_Calc High-Level Energy Calculation DFT_Opt->Energy_Calc Analysis Predicted Conformations & Energies Energy_Calc->Analysis

Caption: Workflow for computational conformational analysis.

Hypothetical Data Comparison

To illustrate the expected outcomes, the following table presents hypothetical data for the two chair conformers of a generic N-substituted 6-azaspiro[3.5]nonane.

Parameter Conformer A (Axial Substituted) Conformer B (Equatorial Substituted) Method of Determination
Relative Energy + 2.5 kcal/mol0 kcal/molComputational (DFT)
Population in Solution ~5%~95%NMR (Integration at low temp)
³J(Hax-Hax) ~10-13 HzNot Applicable¹H NMR
³J(Hax-Heq) ~2-5 HzNot Applicable¹H NMR
³J(Heq-Heq) ~2-5 HzNot Applicable¹H NMR
C-N-C Bond Angle 110.5°111.2°X-ray Crystallography
Ring Torsion Angles avg. ±55°avg. ±56°X-ray Crystallography

Conclusion

The conformational analysis of the 6-azaspiro[3.5]nonane ring system requires a synergistic approach that leverages the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. While NMR provides invaluable insights into the dynamic behavior in solution, X-ray crystallography offers a precise, albeit static, picture in the solid state. Computational methods serve to bridge the gap between these experimental techniques, allowing for a comprehensive exploration of the conformational landscape. By employing the workflows and comparative analyses outlined in this guide, researchers can confidently elucidate the three-dimensional structure of 6-azaspiro[3.5]nonane derivatives, a critical step in the rational design of new and effective therapeutic agents.

References

  • Elmore, D. E., & Dougherty, D. A. (2000). A computational study of nicotine conformations in the gas phase and in water. The Journal of Organic Chemistry, 65(3), 742–747. [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(7), 1567-1579. [Link]

  • Montiel-Smith, S., & Merino-Montiel, P. (2018). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 14, 2336–2364. [Link]

  • LibreTexts. (2021). 4.1: Conformation Analysis of Alkanes. Chemistry LibreTexts. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • ResearchGate. (2024). Synthesis, Conformational Properties and DFT Computational Studies of[10]Metacyclo10pyrenophanes. [Link]

  • ResearchGate. (n.d.). Fig. 3 X-Ray crystal structure of 6 (a two-dimensional structure is... [Link]

  • Supporting Information. (n.d.). [Link]

  • CONFORMATIONAL ANALYSIS – PRACTICE EXERCISES. (n.d.). [Link]

  • Shvartsbart, A., & Smith, A. B. (2014). A stereochemical journey around spirocyclic glutamic acid analogs. Beilstein Journal of Organic Chemistry, 10, 1315–1323. [Link]

  • Al-Warhi, T. I., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(21), 7385. [Link]

  • Reich, H. J. (2017). 5. Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. [Link]

  • eGyanKosh. (n.d.). CONFORMATIONS OF SIX-MEMBERED RINGS. [Link]

  • ResearchGate. (2021). (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. [Link]

  • Marcia's Group. (n.d.). CHAPTER 3. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • dos Santos, V. A., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. Molecules, 27(22), 8031. [Link]

  • A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(3.5)nonane. PubChem. [Link]

  • Iris Publishers. (2019). epi-goniofufrone and Hirsutic Acid Reveals Patterns of Conformer Populations in Triquinane Sesquiterpenes. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-amino-6-azaspiro[3.5]nonane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.